GNE-207
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O3/c1-18(36)34-11-8-27-24(17-34)28(33-35(27)21-9-12-38-13-10-21)22-5-3-4-19-14-26(32-16-23(19)22)20-6-7-25(31-15-20)29(37)30-2/h3-7,14-16,21H,8-13,17H2,1-2H3,(H,30,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJXZEDIWKGKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)C4=CC=CC5=CC(=NC=C54)C6=CN=C(C=C6)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-207: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-207 is a potent, selective, and orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP). By competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain, this compound disrupts the interaction between CBP and acetylated histones, as well as other acetylated proteins. This interference with a key epigenetic reader protein leads to the modulation of gene expression, notably the downregulation of oncogenes such as MYC. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a summary of its effects on relevant signaling pathways.
Introduction
CREB-binding protein (CBP) and its close homolog p300 are transcriptional co-activators that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins. The bromodomain of CBP recognizes and binds to acetylated lysine residues, a key event in the recruitment of transcriptional machinery to chromatin. Dysregulation of CBP activity has been implicated in the pathogenesis of various diseases, including cancer. This compound has emerged as a valuable chemical probe for studying the biological functions of the CBP bromodomain and as a potential therapeutic agent.[1][2] This guide details the molecular mechanism through which this compound exerts its effects.
Quantitative Data
The following tables summarize the key quantitative data characterizing the in vitro and cellular activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1][2][3][4][5][6]
| Target | Assay Format | IC50 (nM) | Selectivity |
| CBP Bromodomain | TR-FRET | 1 | >2500-fold vs. BRD4(1) |
| BRD4(1) Bromodomain | TR-FRET | 3100 |
Table 2: Cellular Activity of this compound [1][2][3][4][5][6]
| Cell Line | Assay | EC50 (nM) | Endpoint |
| MV-4-11 (AML) | MYC Expression | 18 | Downregulation of MYC mRNA |
Mechanism of Action
This compound functions as a competitive inhibitor of the CBP bromodomain. By occupying the acetyl-lysine binding pocket, it prevents the recruitment of CBP to acetylated chromatin, thereby inhibiting the transcription of CBP-dependent genes. One of the key downstream effects of CBP bromodomain inhibition by this compound is the suppression of the proto-oncogene MYC, which is a critical driver of cell proliferation and is frequently overexpressed in various cancers.[1][2][3]
Signaling Pathway
The binding of this compound to the CBP bromodomain initiates a cascade of events that ultimately alters gene expression. The following diagram illustrates the proposed signaling pathway.
Caption: this compound inhibits the CBP bromodomain, affecting gene expression.
Experimental Protocols
The following sections provide representative protocols for key experiments used to characterize the activity of this compound. These are synthesized from established methodologies for similar compounds and assays, as detailed protocols for this compound are not publicly available.
CBP Bromodomain Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the in vitro inhibitory activity of this compound against the CBP bromodomain.
Materials:
-
Recombinant human CBP bromodomain (tagged, e.g., with GST)
-
Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound stock solution in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the CBP bromodomain and the Europium-labeled anti-GST antibody to each well.
-
Add 4 µL of a solution containing the biotinylated H4K8ac peptide and Streptavidin-APC to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Caption: Workflow for the CBP Bromodomain TR-FRET Assay.
MYC Expression Assay in MV-4-11 Cells
This cellular assay measures the effect of this compound on the expression of the MYC oncogene in a relevant cancer cell line.
Materials:
-
MV-4-11 acute myeloid leukemia cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution in DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
Quantitative real-time PCR (qRT-PCR) reagents (SYBR Green or TaqMan)
-
Primers for MYC and a housekeeping gene (e.g., GAPDH)
-
6-well cell culture plates
Procedure:
-
Seed MV-4-11 cells in 6-well plates at a density of 5 x 10^5 cells/mL and allow them to acclimate.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 24 hours.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for MYC and the housekeeping gene.
-
Analyze the qRT-PCR data using the ΔΔCt method to determine the relative expression of MYC mRNA.
-
Plot the percentage of MYC expression inhibition against the this compound concentration to calculate the EC50 value.
Caption: Workflow for the MYC Expression Cellular Assay.
Conclusion
This compound is a highly potent and selective inhibitor of the CBP bromodomain, demonstrating significant cellular activity in downregulating the expression of the MYC oncogene. Its mechanism of action, centered on the disruption of a key epigenetic reader's function, highlights the therapeutic potential of targeting the CBP bromodomain in cancers and other diseases characterized by transcriptional dysregulation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working with this compound and other CBP bromodomain inhibitors. Further investigation into the broader transcriptional consequences of this compound treatment and its in vivo efficacy will be crucial for its continued development.
References
- 1. CREBBP and p300 lysine acetyl transferases in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cenmed.com [cenmed.com]
- 5. adooq.com [adooq.com]
- 6. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-207: A Potent and Selective Inhibitor of the CBP Bromodomain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-207 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the bromodomain of the CREB-binding protein (CBP). By competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain, this compound disrupts its interaction with acetylated histone proteins and other transcription factors. This interference with a key epigenetic reader protein leads to the modulation of gene expression, notably the downregulation of the proto-oncogene MYC. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its target affinity, cellular activity, and pharmacokinetic profile. Detailed experimental protocols for the key assays used in its characterization are also presented, along with visualizations of the relevant signaling pathways and experimental workflows.
Core Target and Mechanism of Action
The primary molecular target of this compound is the bromodomain of the CREB-binding protein (CBP).[1][2][3][4][5][6] CBP and its close paralog, p300, are histone acetyltransferases (HATs) that play a crucial role in regulating gene transcription.[2] The bromodomain of CBP recognizes and binds to acetylated lysine residues on histones and other proteins, a key event in chromatin remodeling and the recruitment of the transcriptional machinery.
This compound acts as a competitive inhibitor, occupying the acetyl-lysine binding pocket of the CBP bromodomain, thereby preventing its engagement with its natural ligands.[7] This disruption of CBP's function as an epigenetic reader protein leads to the downregulation of target genes, including the transcription factor MYC, which is a key driver of cell proliferation and is frequently dysregulated in cancer.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Target/Cell Line | Notes |
| IC50 | 1 nM | CBP Bromodomain | In vitro half-maximal inhibitory concentration, indicating high potency.[1][3][5][6] |
| IC50 | 3.1 µM | BRD4(1) Bromodomain | In vitro half-maximal inhibitory concentration, demonstrating >2500-fold selectivity for CBP over BRD4(1).[1][3][5] |
| EC50 | 18 nM | MV-4-11 cells | Half-maximal effective concentration for the inhibition of MYC expression in a cellular context.[1][2][4][6] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Observation | Dosing |
| Clearance | Moderate | 5 mg/kg[2] |
| Oral Bioavailability | Acceptable | 5 mg/kg[2] |
Signaling Pathway and Proposed Mechanism of Action
This compound exerts its effects by intercepting a critical step in the CBP-mediated transcriptional activation of genes such as MYC. The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of action of this compound in inhibiting CBP-mediated MYC transcription.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound. These represent standard protocols and may not be the exact methods used in the original studies.
In Vitro CBP Bromodomain Inhibition Assay (AlphaScreen)
This assay is a bead-based, homogeneous proximity assay used to measure the binding of the CBP bromodomain to an acetylated histone peptide and the inhibition of this interaction by a small molecule like this compound.
Caption: A typical workflow for an AlphaScreen-based CBP bromodomain inhibition assay.
Methodology:
-
Reagent Preparation:
-
Recombinant GST-tagged CBP bromodomain and a biotinylated acetylated histone H4 peptide are diluted in assay buffer.
-
This compound is serially diluted to create a concentration gradient.
-
AlphaScreen Glutathione Acceptor beads and Streptavidin Donor beads are prepared according to the manufacturer's instructions.
-
-
Assay Procedure:
-
The GST-tagged CBP bromodomain, biotinylated histone peptide, and varying concentrations of this compound (or DMSO as a vehicle control) are added to the wells of a microplate.
-
The plate is incubated to allow for the binding of the protein to the peptide and the inhibitor.
-
A mixture of Glutathione Acceptor beads and Streptavidin Donor beads is added to the wells.
-
The plate is incubated in the dark to allow for the binding of the beads to the protein-peptide complex.
-
-
Data Acquisition and Analysis:
-
The plate is read using a microplate reader capable of AlphaScreen detection. In the absence of an inhibitor, the donor and acceptor beads are brought into close proximity, resulting in a luminescent signal. This compound disrupts this interaction, leading to a decrease in the signal.
-
The signal intensity is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular MYC Expression Assay (Quantitative PCR)
This assay quantifies the levels of MYC messenger RNA (mRNA) in cancer cells (e.g., MV-4-11) following treatment with this compound to determine its cellular potency (EC50).
Methodology:
-
Cell Culture and Treatment:
-
MV-4-11 cells are cultured in appropriate media and seeded into multi-well plates.
-
Cells are treated with a serial dilution of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined.
-
The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
-
Quantitative PCR (qPCR):
-
The qPCR reaction is set up with cDNA, primers specific for the MYC gene, a housekeeping gene (for normalization, e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
The reaction is run on a real-time PCR instrument.
-
-
Data Analysis:
-
The relative expression of MYC mRNA is calculated using the delta-delta Ct method, normalizing to the housekeeping gene.
-
The percentage of MYC expression inhibition is plotted against the logarithm of the this compound concentration to determine the EC50 value.
-
In Vivo Pharmacokinetic Study in Mice
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a mouse model following oral administration.
Methodology:
-
Animal Dosing:
-
A cohort of mice is administered a single dose of this compound, typically via oral gavage, at a specified concentration (e.g., 5 mg/kg).
-
-
Sample Collection:
-
Blood samples are collected from the mice at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma is separated from the blood samples by centrifugation.
-
-
Sample Analysis:
-
The concentration of this compound in the plasma samples is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
-
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. The compound is primarily described in preclinical research literature as a tool compound for studying the biological functions of the CBP bromodomain.
Conclusion
This compound is a highly potent and selective inhibitor of the CBP bromodomain with demonstrated activity in downregulating MYC expression in cancer cells and an acceptable oral pharmacokinetic profile in mice. The detailed methodologies provided in this guide offer a framework for the further investigation and characterization of this and similar epigenetic modulators. While its clinical development status is unknown, this compound remains a valuable research tool for elucidating the therapeutic potential of targeting the CBP bromodomain in oncology and other disease areas.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. mercell.com [mercell.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
GNE-207 CBP bromodomain inhibitor
An In-Depth Technical Guide to GNE-207: A Potent and Selective CBP Bromodomain Inhibitor
Introduction
This compound is a potent, selective, and orally bioavailable small molecule inhibitor targeting the bromodomain of the CREB-binding protein (CBP) and its close paralog, p300.[1][2][3] Developed through structure-activity relationship (SAR) investigations, this compound represents a distinct chemical series designed to optimize potency and pharmacokinetic properties over earlier inhibitors.[1][4] Its high affinity for the CBP bromodomain and significant selectivity over other bromodomains, particularly BRD4, make it a valuable chemical probe for elucidating the biological roles of CBP/p300 in gene transcription and disease.[1][4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Mechanism of Action
CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that function as histone acetyltransferases (HATs).[1][5] They play a pivotal role in regulating gene expression by acetylating histone and non-histone proteins, which remodels chromatin into a more relaxed state, making it accessible to transcriptional machinery.[6]
A key functional module within CBP and p300 is the bromodomain (BRD), which acts as a "reader" of epigenetic marks by specifically recognizing and binding to acetylated lysine (KAc) residues on proteins, including histones.[1] This interaction is critical for recruiting and stabilizing transcriptional complexes at gene promoters and enhancers, thereby activating the expression of target genes.[7] Many of these target genes, such as the proto-oncogene MYC, are implicated in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of various cancers.[6][7]
This compound exerts its inhibitory effect by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. This action physically blocks the interaction between CBP/p300 and acetylated chromatin, leading to the displacement of these co-activators from their target gene loci. The subsequent reduction in histone acetylation and transcriptional machinery recruitment results in the downregulation of key target genes like MYC.[4][7]
Data Presentation
The following tables summarize the key quantitative data for this compound, derived from biochemical and cellular assays, as well as its chemical properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Metric | Value | Reference Cell Line |
|---|---|---|---|---|
| CBP | Biochemical | IC₅₀ | 1 nM | N/A |
| BRD4(1) | Biochemical | IC₅₀ | 3.1 µM | N/A |
| Selectivity | Calculated | Fold Selectivity | >2500-fold (vs. BRD4(1)) | N/A |
| MYC Expression | Cellular | EC₅₀ | 18 nM | MV-4-11 |
Data sourced from multiple references.[1][2][3][4][8][9]
Table 2: In Vivo Pharmacokinetic (PK) Properties of this compound
| Parameter | Value | Species | Dosage |
|---|---|---|---|
| Clearance | Moderate | Mouse | 5 mg/kg |
| Oral Bioavailability | Acceptable | Mouse | 5 mg/kg |
Data sourced from multiple references.[1][2][3]
Table 3: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2158266-58-9 |
| Molecular Formula | C₂₉H₃₀N₆O₃ |
| Molecular Weight | 510.59 g/mol |
Data sourced from reference[8].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize CBP bromodomain inhibitors like this compound.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay is commonly used to measure the binding affinity of an inhibitor to its target protein in a high-throughput format. It measures the disruption of the interaction between the CBP bromodomain and an acetylated histone peptide.
Principle: The assay relies on energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to an antibody recognizing the CBP protein tag (e.g., His-tag) and an acceptor fluorophore (e.g., AF488) conjugated to a ligand (e.g., biotinylated acetylated histone peptide, which binds to streptavidin-acceptor). When the protein and peptide interact, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris (pH 7.5), 0.01% Triton X-100, 0.01% BSA, and 1 mM DTT.[10]
-
Protein-Donor Mix: Dilute recombinant His-tagged CBP bromodomain and a Tb-conjugated anti-His antibody in assay buffer.
-
Peptide-Acceptor Mix: Dilute biotinylated H4 acetylated peptide and streptavidin-conjugated AF488 in assay buffer.
-
Compound Dilution: Perform serial dilutions of this compound in DMSO and then in assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted this compound or DMSO control to the appropriate wells.
-
Add 10 µL of the Protein-Donor mix to all wells.
-
Add 5 µL of the Peptide-Acceptor mix to initiate the binding reaction.
-
Seal the plate and incubate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.[10]
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader capable of TR-FRET detection.[11]
-
Measure the fluorescence emission at two wavelengths (e.g., 490 nm for the donor and 520 nm for the acceptor) after a time delay (e.g., 50 µs) to minimize background fluorescence.[10][12]
-
Calculate the ratio of acceptor to donor emission.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Assay: MYC Expression in MV-4-11 Cells
This type of assay assesses the on-target effect of the inhibitor in a cellular context by measuring changes in the expression of a downstream target gene, such as MYC, in a relevant cancer cell line.
Principle: The MV-4-11 acute myeloid leukemia (AML) cell line is known to be dependent on CBP/p300 activity for the expression of the MYC oncogene.[1][4] By treating these cells with this compound, the effect on MYC mRNA or protein levels can be quantified to determine the cellular potency (EC₅₀).
Detailed Methodology (using AlphaLISA for protein quantification):
-
Cell Culture and Treatment:
-
Culture MV-4-11 cells in appropriate media and conditions.
-
Seed cells into a multi-well plate (e.g., 96-well) at a determined density.
-
Treat cells with a serial dilution of this compound or DMSO as a vehicle control for a specified duration (e.g., 24-72 hours).
-
-
Cell Lysis:
-
AlphaLISA Procedure (384-well plate format):
-
Transfer a small volume (e.g., 5-10 µL) of the cell lysate to a white opaque 384-well assay plate.[13]
-
Prepare an Acceptor Mix containing AlphaLISA Acceptor beads conjugated to an anti-MYC antibody and a biotinylated anti-MYC antibody. Add this mix to the lysate.[15]
-
Seal the plate and incubate at room temperature for at least 60 minutes.[14]
-
Prepare a Donor Mix by diluting Streptavidin-coated Donor beads in an appropriate buffer. Add this mix to the wells under subdued light.[16]
-
Seal the plate and incubate again for at least 60 minutes at room temperature in the dark.[14]
-
-
Data Acquisition and Analysis:
-
Read the plate using an Alpha-compatible reader (e.g., EnVision).[13]
-
The signal generated is proportional to the amount of MYC protein in the lysate.
-
Plot the AlphaLISA signal against the logarithm of this compound concentration and fit the data to determine the EC₅₀ value.
-
Conclusion
This compound is a highly potent and selective inhibitor of the CBP/p300 bromodomain.[1][4] With an IC₅₀ of 1 nM for CBP and excellent selectivity over BRD4, it serves as a precise tool for investigating the epigenetic functions of CBP/p300.[1][2][3] Its demonstrated cellular activity in downregulating MYC expression and its favorable pharmacokinetic profile underscore its utility as an in vitro and in vivo chemical probe.[1] The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to further understand the therapeutic potential of targeting the CBP/p300 bromodomain in oncology and other diseases.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.glpbio.com [file.glpbio.com]
- 9. cenmed.com [cenmed.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 12. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. m.youtube.com [m.youtube.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
GNE-207: A Technical Guide to its Selectivity Profile Against BRD4
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-207 is a potent and selective inhibitor of the bromodomain of the closely related transcriptional coactivators CREB-binding protein (CBP) and p300. This technical guide provides an in-depth overview of the selectivity profile of this compound, with a particular focus on its differentiation from the bromodomain and extra-terminal domain (BET) family member, BRD4. The following sections detail the quantitative biochemical and cellular activity of this compound, comprehensive experimental methodologies for key assays, and visual representations of relevant pathways and workflows.
Data Presentation
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, highlighting the compound's high affinity for CBP and its remarkable selectivity over BRD4.
Table 1: Biochemical Inhibition of Bromodomain Activity
| Target | Assay Type | IC50 (nM) | Reference |
| CBP | Biochemical Assay | 1 | |
| BRD4(1) | Biochemical Assay | 3100 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (nM) | Target Pathway | Reference |
| MV-4-11 | MYC Expression | 18 | CBP-mediated MYC regulation |
EC50: The half maximal effective concentration, representing the concentration of a drug that gives half-maximal response.
Experimental Protocols
To facilitate the replication and further investigation of this compound's activity, detailed methodologies for key experiments are provided below.
Biochemical Assays for Bromodomain Inhibition
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method for quantifying the binding of an inhibitor to a bromodomain.
-
Principle: TR-FRET measures the proximity of two fluorophores, a donor (e.g., Europium chelate) and an acceptor (e.g., Allophycocyanin), which are brought together by the interaction of the bromodomain and a biotinylated, acetylated histone peptide. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant GST-tagged CBP bromodomain or His-tagged BRD4 bromodomain 1 (BD1).
-
Biotinylated histone H4 peptide acetylated at specific lysine residues.
-
Europium (Eu3+) chelate-labeled anti-GST or anti-His antibody (Donor).
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100.
-
This compound or other test compounds serially diluted in DMSO.
-
384-well assay plates.
-
-
Procedure:
-
Add 2.5 µL of serially diluted this compound to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the bromodomain protein and the biotinylated histone peptide to each well.
-
Incubate the mixture for 30 minutes at room temperature.
-
Add 5 µL of a solution containing the Eu3+-labeled antibody and Streptavidin-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm, respectively) after excitation at a wavelength suitable for the donor (e.g., 340 nm).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based assay measures the interaction between a biotinylated acetylated histone peptide bound to streptavidin-coated donor beads and a GST-tagged bromodomain bound to anti-GST-coated acceptor beads. When in close proximity, a singlet oxygen molecule generated by the donor bead upon excitation triggers a chemiluminescent signal from the acceptor bead. Inhibitors disrupt this interaction, leading to a loss of signal.
-
Materials:
-
GST-tagged CBP or BRD4(1) bromodomain.
-
Biotinylated acetylated histone H4 peptide.
-
Streptavidin-coated Donor beads.
-
Anti-GST-coated Acceptor beads.
-
Assay Buffer.
-
This compound or other test compounds.
-
384-well assay plates.
-
-
Procedure:
-
Add test compound and GST-tagged bromodomain to the assay plate and incubate for 30 minutes.
-
Add the biotinylated histone peptide and incubate for another 30 minutes.
-
Add the Acceptor beads and incubate for 60 minutes in the dark.
-
Add the Donor beads and incubate for a further 60 minutes in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.
-
Cellular Assays
1. MYC Expression Assay in MV-4-11 Cells
This assay determines the effect of this compound on the expression of the MYC oncogene, which is often regulated by CBP/p300.
-
Principle: MV-4-11 cells, a human acute myeloid leukemia cell line, are treated with this compound. The levels of MYC protein or mRNA are then quantified to determine the compound's cellular potency.
-
Materials:
-
MV-4-11 cells.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
This compound serially diluted in DMSO.
-
For Western Blot: RIPA lysis buffer, protease and phosphatase inhibitors, primary antibody against MYC, secondary HRP-conjugated antibody, and chemiluminescent substrate.
-
For qRT-PCR: RNA extraction kit, reverse transcriptase, SYBR Green or TaqMan master mix, and primers for MYC and a housekeeping gene (e.g., GAPDH).
-
-
Procedure:
-
Seed MV-4-11 cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Treat the cells with a serial dilution of this compound or DMSO as a vehicle control for 24 hours.
-
For Western Blot Analysis: a. Harvest the cells by centrifugation and wash with PBS. b. Lyse the cells in RIPA buffer with inhibitors. c. Determine protein concentration using a BCA assay. d. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. e. Block the membrane and probe with primary antibodies against MYC and a loading control (e.g., β-actin). f. Incubate with the appropriate secondary antibody and visualize the bands using a chemiluminescent substrate. g. Quantify band intensities to determine the relative MYC protein levels.
-
For qRT-PCR Analysis: a. Harvest the cells and extract total RNA. b. Synthesize cDNA using reverse transcriptase. c. Perform quantitative PCR using primers for MYC and a housekeeping gene. d. Calculate the relative MYC mRNA expression using the ΔΔCt method.
-
Plot the relative MYC levels against the this compound concentration to determine the EC50 value.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of CBP/p300 and BRD4 in Gene Transcription
GNE-207 and Its Role in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-207 is a potent, selective, and orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP).[1][2][3][4][5] As a key epigenetic regulator, CBP plays a crucial role in controlling gene expression through its histone acetyltransferase (HAT) activity and its function as a scaffold for transcription factors. By targeting the CBP bromodomain, this compound disrupts the interaction between CBP and acetylated histones, leading to the modulation of gene transcription. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and a visual representation of its role in signaling pathways.
Introduction to this compound and Epigenetic Regulation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including histone acetylation, are critical for normal cellular function, and their dysregulation is implicated in various diseases, including cancer. The CREB-binding protein (CBP) and its close homolog p300 are key transcriptional co-activators that possess histone acetyltransferase (HAT) activity. The bromodomain of CBP recognizes and binds to acetylated lysine residues on histones, a crucial step for the recruitment of the transcriptional machinery and subsequent gene activation.
This compound is a high-affinity ligand for the CBP bromodomain, demonstrating remarkable potency and selectivity.[1][2][3][4] Its ability to specifically inhibit the CBP bromodomain makes it a valuable tool for studying the biological functions of CBP and a potential therapeutic agent for diseases driven by epigenetic dysregulation.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro and cellular activity.
| Parameter | Value | Target/System | Reference |
| IC50 | 1 nM | CBP Bromodomain | [1][2][3][4][5] |
| IC50 | 3.1 µM | BRD4(1) Bromodomain | [1][5] |
| Selectivity | >2500-fold | CBP over BRD4(1) | [1][5] |
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 18 nM | MV-4-11 | MYC Expression | [1][2][3][4][5] |
Table 2: Cellular Activity of this compound
Mechanism of Action and Signaling Pathway
This compound exerts its effect by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. This prevents CBP from localizing to chromatin at specific gene loci, thereby inhibiting its co-activator function. One of the key downstream effects of CBP inhibition is the suppression of oncogenic transcription factors, such as MYC.
References
GNE-207: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-207 is a potent, selective, and orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP). This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its characterization. The information presented is intended to serve as a detailed resource for researchers in the fields of epigenetics, oncology, and drug discovery.
Introduction
The bromodomain and extra-terminal domain (BET) family of proteins has been a key focus for epigenetic drug discovery. However, targeting other bromodomain-containing proteins offers alternative therapeutic avenues. The structurally related transcriptional co-activators, CREB-binding protein (CBP) and p300, are attractive targets due to their roles in regulating gene expression in various diseases, including cancer. This compound emerged from a structure-activity relationship (SAR) investigation aimed at optimizing a previously identified series of CBP bromodomain inhibitors. This guide details the scientific journey from lead optimization to the preclinical characterization of this compound.
Discovery and Lead Optimization
This compound was developed through a focused lead optimization effort starting from the GNE-272 series. The primary goal was to improve upon the existing scaffold by replacing an aniline moiety with a bicyclic heteroarene, aiming for enhanced potency and pharmacokinetic properties. This medicinal chemistry campaign led to the identification of compound 35, later designated as this compound.
Signaling Pathway
This compound functions by inhibiting the acetyl-lysine binding activity of the CBP bromodomain. This disruption interferes with the recruitment of CBP to chromatin, leading to the modulation of gene expression, notably the downregulation of the proto-oncogene MYC.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound and relevant comparator compounds.
Table 1: In Vitro Potency and Selectivity
| Compound | CBP IC50 (nM)[1][2] | BRD4(1) IC50 (μM)[1][3] | Selectivity Index (BRD4(1)/CBP)[1] | MYC Expression EC50 (nM) in MV-4-11 cells[1][3] |
| This compound | 1[1][2][3] | 3.1[1][3] | >2500[1][2][3] | 18[1][2][3] |
| GNE-272 | 20 | 13 | 650 | 410 |
Table 2: Mouse Pharmacokinetic Parameters
| Compound | Dose (mg/kg, p.o.)[3] | Clearance (mL/min/kg) | Vdss (L/kg) | Half-life (h) | Bioavailability (%)[3] |
| This compound | 5[3] | moderate[3] | - | improved vs GNE-781[3] | acceptable[3] |
| GNE-781 | 5 | - | - | - | - |
Note: Specific numerical values for some pharmacokinetic parameters of this compound were not publicly available in the reviewed literature. The data indicates moderate clearance and acceptable oral bioavailability.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CBP Bromodomain TR-FRET Assay
This assay was employed to determine the in vitro potency of this compound against the CBP bromodomain.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two fluorophores. In this assay, a biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac) is bound to streptavidin-terbium (donor), and a GST-tagged CBP bromodomain is bound to an anti-GST antibody labeled with d2 (acceptor). Inhibition of the CBP-histone interaction by this compound leads to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
CBP bromodomain (residues 1082-1197) fused to an N-terminal GST tag.
-
Biotinylated-H4K8ac peptide.
-
Streptavidin-Tb (donor fluorophore).
-
Anti-GST-d2 antibody (acceptor fluorophore).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
-
Procedure:
-
A solution of CBP bromodomain and biotinylated-H4K8ac peptide is pre-incubated.
-
This compound is serially diluted and added to the assay plate.
-
A mixture of streptavidin-Tb and anti-GST-d2 is added.
-
The plate is incubated at room temperature to allow for binding to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
The ratio of acceptor to donor emission is calculated.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
MYC Expression Cellular Assay
This assay measures the ability of this compound to modulate the expression of the MYC oncoprotein in a relevant cancer cell line.
Principle: The MV-4-11 human acute myeloid leukemia (AML) cell line is known to be dependent on MYC expression. Inhibition of CBP by this compound is expected to decrease MYC transcription and subsequent protein levels. MYC protein levels are quantified by western blotting.
Protocol:
-
Cell Culture:
-
MV-4-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Cells are seeded in 6-well plates and treated with a serial dilution of this compound or DMSO vehicle control for 24 hours.
-
-
Western Blotting:
-
Cells are harvested, and whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against MYC and a loading control (e.g., β-actin).
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Band intensities are quantified using densitometry software.
-
MYC protein levels are normalized to the loading control.
-
EC50 values are calculated from the dose-response curve.
-
Mouse Pharmacokinetic Study
This study assesses the pharmacokinetic profile of this compound following oral administration in mice.
Protocol:
-
Animals:
-
Male BALB/c mice are used.
-
-
Dosing:
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water).
-
A single oral dose of 5 mg/kg is administered by gavage.[3]
-
-
Blood Sampling:
-
Blood samples are collected via the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma is separated by centrifugation.
-
-
Bioanalysis:
-
Plasma concentrations of this compound are determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Pharmacokinetic parameters (Clearance, Vdss, Half-life, Bioavailability) are calculated using non-compartmental analysis software.
-
Experimental and Logical Workflows
The following diagrams illustrate the key workflows in the discovery and characterization of this compound.
References
GNE-207: A Technical Guide for Researchers in Oncology Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-207 is a potent and highly selective, orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP). By targeting CBP, this compound represents a promising therapeutic strategy in oncology, particularly in cancers driven by the transcription factor MYC. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy, and relevant experimental methodologies. The information is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the CBP bromodomain, a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins. CBP, along with its close homolog p300, is a critical transcriptional co-activator that plays a central role in regulating gene expression by acetylating histones, leading to a more open chromatin structure that is accessible to transcription factors.
In many cancers, the transcription factor MYC is overexpressed and drives cellular proliferation and tumor growth. MYC's transcriptional activity is dependent on the recruitment of co-activators, including CBP. By binding to the CBP bromodomain, this compound prevents the "reading" of acetylated histones and disrupts the interaction between CBP and chromatin, thereby inhibiting the transcription of MYC target genes. This leads to decreased MYC expression and subsequent suppression of tumor cell growth.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (nM) | Selectivity vs. BRD4(1) | Reference |
| CBP | Biochemical Assay | 1 | >2500-fold | [1][2][3][4][5] |
| BRD4(1) | Biochemical Assay | 3100 | - | [1][2][3][5] |
Table 2: Cellular Activity
| Cell Line | Assay Type | EC50 (nM) | Description | Reference |
| MV-4-11 (Acute Myeloid Leukemia) | MYC Expression | 18 | Inhibition of MYC expression | [1][2][3][4][5][6] |
Table 3: In Vivo Pharmacokinetics
| Species | Dose | Route of Administration | Observation | Reference |
| Mouse | 5 mg/kg | Oral | Moderate clearance, acceptable oral bioavailability | [1][2][3] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway affected by this compound. In its normal function, CBP is recruited to chromatin where its bromodomain recognizes acetylated lysine residues on histones. The histone acetyltransferase (HAT) domain of CBP then further acetylates histones, leading to a relaxed chromatin state that facilitates the transcription of target genes, such as MYC. This compound competitively binds to the CBP bromodomain, preventing its engagement with acetylated histones and thereby inhibiting the transcription of MYC-dependent genes.
Caption: this compound inhibits CBP bromodomain binding to acetylated histones, blocking MYC gene transcription.
Key Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following sections describe standard methodologies that are representative of the assays used to characterize CBP bromodomain inhibitors like this compound.
CBP Bromodomain Inhibition Assay (Biochemical)
This assay is designed to measure the ability of a compound to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide. A common format is a competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Workflow Diagram:
Caption: Workflow for a TR-FRET based CBP bromodomain inhibition assay.
Methodology:
-
Reagents:
-
Recombinant GST-tagged human CBP bromodomain protein.
-
Biotinylated synthetic peptide corresponding to an acetylated lysine residue of a histone tail (e.g., Histone H4 acetylated at Lysine 8).
-
This compound serially diluted in DMSO.
-
TR-FRET detection reagents: Europium (Eu)-labeled anti-GST antibody (donor) and Streptavidin-Allophycocyanin (SA-APC) conjugate (acceptor).
-
Assay buffer.
-
-
Procedure:
-
All reagents are prepared in assay buffer.
-
Add GST-CBP bromodomain, biotinylated acetylated histone peptide, and this compound (or DMSO vehicle control) to the wells of a 384-well plate.
-
Incubate the plate at room temperature to allow for binding to reach equilibrium.
-
Add the TR-FRET detection reagents (Eu-anti-GST antibody and SA-APC).
-
Incubate the plate in the dark to allow for the detection antibodies to bind.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
The ratio of the acceptor to donor fluorescence is calculated.
-
In the absence of an inhibitor, the binding of the CBP bromodomain to the acetylated peptide brings the donor and acceptor fluorophores in close proximity, resulting in a high FRET signal.
-
This compound competes with the acetylated peptide for binding to the bromodomain, disrupting the FRET signal in a dose-dependent manner.
-
The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
MYC Expression Assay (Cellular)
This assay measures the effect of this compound on the expression of the MYC oncogene in a relevant cancer cell line, such as the MV-4-11 acute myeloid leukemia cell line. A common method for this is quantitative reverse transcription PCR (qRT-PCR).
Workflow Diagram:
Caption: Workflow for determining changes in MYC gene expression using qRT-PCR.
Methodology:
-
Cell Culture and Treatment:
-
MV-4-11 cells are cultured in appropriate media and conditions.
-
Cells are seeded in multi-well plates and allowed to attach or stabilize.
-
Cells are treated with a serial dilution of this compound or DMSO vehicle control for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
After treatment, cells are harvested, and total RNA is extracted using a commercial kit.
-
The concentration and purity of the RNA are determined.
-
A fixed amount of RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
qPCR is performed using the synthesized cDNA, primers specific for the MYC gene, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
A fluorescent dye (e.g., SYBR Green) or a probe-based system is used to detect the amplification of the target genes in real-time.
-
-
Data Analysis:
-
The cycle threshold (Ct) values for MYC and the housekeeping gene are determined for each sample.
-
The relative expression of MYC is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression of MYC to the housekeeping gene and relative to the DMSO-treated control.
-
The EC50 value is determined by plotting the percent inhibition of MYC expression against the log of the this compound concentration.
-
In Vivo Xenograft Tumor Growth Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model bearing human cancer cell-derived tumors.
Workflow Diagram:
Caption: Workflow for a typical in vivo xenograft study to assess anti-tumor efficacy.
Methodology:
-
Animal Model and Tumor Implantation:
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
A suspension of human cancer cells (e.g., MV-4-11) is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Tumor growth is monitored regularly using calipers.
-
Once the tumors reach a predetermined average size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
-
Drug Administration:
-
This compound is formulated in an appropriate vehicle for oral administration.
-
Mice in the treatment group receive this compound orally at a specified dose and schedule (e.g., once daily).
-
Mice in the control group receive the vehicle only.
-
-
Efficacy and Tolerability Assessment:
-
Tumor volume and mouse body weight are measured at regular intervals throughout the study.
-
Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the average tumor volume of the treated group to that of the control group.
-
Changes in body weight are used as an indicator of drug tolerability.
-
-
Data Analysis:
-
Tumor growth curves are plotted for each treatment group.
-
Statistical analysis is performed to determine the significance of the anti-tumor effect of this compound compared to the vehicle control.
-
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials for this compound. The compound remains a preclinical candidate.
Conclusion
This compound is a potent and selective inhibitor of the CBP bromodomain with demonstrated preclinical activity in models of cancer. Its mechanism of action, involving the suppression of MYC expression, provides a strong rationale for its development as a therapeutic agent for MYC-driven malignancies. The data and methodologies presented in this guide offer a technical foundation for researchers and drug developers interested in advancing our understanding and potential clinical application of CBP bromodomain inhibitors in oncology.
References
- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. JCI Insight - CREB-binding protein/P300 bromodomain inhibition reduces neutrophil accumulation and activates antitumor immunity in triple-negative breast cancer [insight.jci.org]
- 4. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs [mdpi.com]
GNE-207 and Its Impact on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-207 is a potent and highly selective inhibitor of the bromodomain of the transcriptional coactivators CREB-binding protein (CBP) and its paralog p300. These proteins are crucial regulators of gene expression, integrating various signaling pathways to control cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of CBP/p300 activity is implicated in numerous diseases, including cancer. This technical guide provides an in-depth overview of the effects of this compound and other closely related CBP/p300 bromodomain inhibitors on gene transcription, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. While comprehensive global transcriptome data for this compound is not extensively available in public literature, this guide synthesizes findings from studies on functionally similar CBP/p300 bromodomain inhibitors to provide a representative understanding of the anticipated effects of this compound on gene transcription.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule that exhibits high-affinity binding to the bromodomains of CBP and p300. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins. By competitively inhibiting the CBP/p300 bromodomain, this compound disrupts the interaction of these coactivators with acetylated chromatin, thereby modulating the transcription of target genes.
The primary mechanism of action of this compound involves the inhibition of the "reader" function of CBP/p300. These coactivators are recruited to specific genomic loci by transcription factors. The bromodomain of CBP/p300 then binds to acetylated histones, which stabilizes their presence at these sites and facilitates the recruitment of the basal transcription machinery, leading to gene expression. By blocking this interaction, this compound is expected to lead to the downregulation of genes that are dependent on CBP/p300 coactivation. One of the key target genes known to be affected is the proto-oncogene MYC.[1]
Quantitative Data on the Effect of CBP/p300 Bromodomain Inhibitors on Gene Transcription
Due to the limited availability of public, large-scale gene expression data specifically for this compound, this section presents quantitative data from studies on other potent and selective CBP/p300 bromodomain inhibitors such as GNE-049, CCS1477, and I-CBP112. These inhibitors have similar mechanisms of action and are expected to elicit comparable effects on gene transcription as this compound.
Table 1: Inhibitory Activity of this compound and Related CBP/p300 Bromodomain Inhibitors
| Compound | Target | IC50 / Kd | Cell Line | EC50 (Functional Assay) | Reference |
| This compound | CBP Bromodomain | IC50 = 1 nM | MV-4-11 | 18 nM (MYC expression) | [1] |
| GNE-049 | CBP/p300 Bromodomains | - | LNCaP, VCaP, 22RV1 | Repression of AR target genes | [2] |
| CCS1477 | p300/CBP Bromodomains | Kd = 1.3/1.7 nM | 22Rv1, VCaP | IC50 = 96 nM, 49 nM (proliferation) | [1] |
| I-CBP112 | CBP/p300 Bromodomains | - | MDA-MB-231 | 10 µM (used for gene expression studies) | [3][4][5] |
Table 2: Effect of CBP/p300 Bromodomain Inhibitors on the Expression of Key Target Genes
| Inhibitor | Cell Line | Target Gene | Fold Change in Expression | Experimental Method | Reference |
| GNE-049 | LNCaP | Androgen-induced genes (292 genes) | Significant downregulation | RNA-Seq | [2] |
| CCS1477 | 22Rv1 | AR, c-MYC, TMPRSS2 | Significant knockdown (mRNA) | qPCR | [1] |
| CCS1477 | OPM2 xenograft | MYC, IRF4 | Downregulation | RNA-Seq | [6] |
| I-CBP112 | MDA-MB-231 | ABCC1, ABCC3, ABCC4, ABCC5, ABCC10 | Significant decrease (mRNA) | Real-time PCR | [3] |
| A-485 | AT3 cells | IFNγ-inducible genes | Preferential suppression | RNA-Seq | [7] |
Signaling Pathways Modulated by this compound
This compound, by inhibiting CBP/p300, interferes with multiple signaling pathways that rely on these proteins as transcriptional coactivators. CBP/p300 act as central hubs that integrate signals from various pathways to regulate gene expression. The following diagram illustrates the general mechanism of CBP/p300-mediated transcription and its inhibition by this compound.
Caption: this compound inhibits CBP/p300 bromodomain, disrupting transcriptional activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of CBP/p300 inhibitors on gene transcription.
RNA Sequencing (RNA-Seq) for Global Gene Expression Profiling
Objective: To identify and quantify genome-wide changes in gene expression following treatment with a CBP/p300 inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the CBP/p300 inhibitor (e.g., this compound at a predetermined effective concentration) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Ensure to perform DNase treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
-
Library Preparation: Prepare RNA-seq libraries from a defined amount of total RNA (e.g., 1 µg) using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantify gene expression levels using tools like HTSeq or Salmon.
-
Perform differential gene expression analysis between the inhibitor-treated and vehicle-treated groups using packages like DESeq2 or edgeR in R.
-
Perform pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected biological processes.
-
Reverse Transcription-Quantitative PCR (RT-qPCR) for Validation of Gene Expression Changes
Objective: To validate the expression changes of specific genes of interest identified from RNA-seq or hypothesized to be targets.
Protocol:
-
Cell Culture and Treatment: As described in the RNA-Seq protocol.
-
RNA Extraction and Quality Control: As described in the RNA-Seq protocol.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from total RNA (e.g., 1 µg) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.
-
qPCR: Perform quantitative PCR using a real-time PCR system. The reaction mixture typically contains cDNA template, gene-specific forward and reverse primers, and a fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Calculate the relative gene expression changes using the ΔΔCt method.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Histone Acetylation Profiling
Objective: To determine the genome-wide changes in histone acetylation (e.g., H3K27ac), a mark associated with active enhancers and promoters, following CBP/p300 inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: As described in the RNA-Seq protocol.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclei in a suitable buffer and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac) or a negative control (e.g., IgG) overnight at 4°C.
-
Immune Complex Capture and Washes: Capture the antibody-chromatin complexes using protein A/G magnetic beads. Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling using a tool like MACS2 to identify regions of enrichment for the histone mark.
-
Perform differential binding analysis to identify regions with significant changes in histone acetylation between inhibitor-treated and control samples.
-
Annotate the differential peaks to nearby genes to correlate changes in histone acetylation with changes in gene expression.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of a typical investigation into the effects of a transcriptional inhibitor like this compound.
Caption: Workflow for investigating this compound's effect on gene transcription.
Conclusion
This compound, as a potent and selective inhibitor of the CBP/p300 bromodomains, represents a valuable tool for dissecting the role of these coactivators in gene regulation and a promising therapeutic candidate. While direct global transcriptomic data for this compound is limited, evidence from closely related inhibitors strongly suggests that it primarily acts to downregulate the expression of key genes involved in cell identity, proliferation, and oncogenesis. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the specific transcriptional consequences of CBP/p300 inhibition in various biological contexts. Future studies employing genome-wide approaches like RNA-seq and ChIP-seq specifically with this compound will be crucial to fully elucidate its therapeutic potential and mechanism of action.
References
- 1. Characterisation of CCS1477: A novel small molecule inhibitor of p300/CBP for the treatment of castration resistant prostate cancer. - ASCO [asco.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cellcentric.com [cellcentric.com]
- 7. Distinct modulation of IFNγ-induced transcription by BET bromodomain and catalytic P300/CBP inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
GNE-207: A Potent and Selective CBP Bromodomain Inhibitor for Modulating MYC Expression
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of GNE-207, a highly potent and selective small molecule inhibitor of the CREB-binding protein (CBP) bromodomain. This compound has demonstrated significant effects on the expression of the MYC oncogene, a critical driver in numerous human cancers. This document collates available quantitative data, details the underlying mechanism of action, and provides representative experimental protocols for key assays relevant to the study of this compound and its impact on MYC expression. The information presented is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of CBP bromodomain inhibitors in oncology research.
Introduction
The MYC family of proto-oncogenes, particularly c-MYC, are master regulators of cellular processes such as proliferation, growth, and apoptosis. Their dysregulation is a common feature in a majority of human cancers, making MYC an attractive but challenging therapeutic target. One promising strategy to indirectly target MYC is to modulate its transcriptional regulation. The histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical co-activators of MYC-mediated transcription. The bromodomains of CBP and p300 recognize acetylated lysine residues on histones, a key step in facilitating gene expression. This compound is a potent and selective inhibitor of the CBP bromodomain, offering a tool to probe the therapeutic potential of targeting this interaction to downregulate MYC expression.
Quantitative Data on this compound
This compound exhibits high potency in inhibiting the CBP bromodomain and subsequently reducing MYC expression in cancer cell lines. The key quantitative metrics are summarized in the table below for easy comparison.
| Parameter | Value | Target/Cell Line | Notes | Citation |
| IC50 | 1 nM | CBP Bromodomain | In vitro biochemical assay. | [1] |
| EC50 | 18 nM | MYC Expression | MV-4-11 human leukemia cell line. | [1] |
| Selectivity | >2500-fold | vs. BRD4(1) | Demonstrates high selectivity for CBP over the BET family bromodomain BRD4. | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its effect on MYC expression through the targeted inhibition of the CBP/p300 bromodomains. The signaling pathway is initiated by the binding of this compound to the acetyl-lysine binding pocket of the CBP bromodomain. This competitive inhibition prevents the "reading" of acetylated histone tails by CBP/p300, thereby blocking their recruitment to chromatin at the MYC gene locus. The absence of these critical HATs leads to a decrease in local histone acetylation, resulting in a more condensed chromatin state that is less accessible to the transcriptional machinery. Ultimately, this leads to the downregulation of MYC gene transcription and a subsequent reduction in MYC protein levels.
Experimental Protocols
This section provides detailed, representative protocols for key experiments used to characterize the impact of this compound on MYC expression. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Culture and Treatment
-
Cell Line: MV-4-11 (human acute myeloid leukemia cell line) is a commonly used model for studying MYC-dependent cancers.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For cell treatment, dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.
-
Treatment: Seed cells at an appropriate density and allow them to adhere (if applicable) or enter logarithmic growth phase before adding this compound or vehicle control. The incubation time will vary depending on the specific assay.
Western Blotting for MYC Protein Expression
This protocol details the detection and quantification of MYC protein levels following this compound treatment.
-
Reagents and Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibody: anti-c-MYC antibody.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat MV-4-11 cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them in ice-cold RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative PCR (qPCR) for MYC mRNA Expression
This protocol is for measuring the relative levels of MYC mRNA to assess the transcriptional impact of this compound.
-
Reagents and Materials:
-
RNA extraction kit (e.g., RNeasy Kit).
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for MYC and a reference gene (e.g., GAPDH or ACTB).
-
-
Procedure:
-
Treat MV-4-11 cells with this compound.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up qPCR reactions with the cDNA, qPCR master mix, and specific primers for MYC and a reference gene.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of MYC mRNA, normalized to the reference gene.
-
Chromatin Immunoprecipitation (ChIP) for Histone Acetylation at the MYC Promoter
This advanced protocol allows for the investigation of the direct epigenetic effects of this compound on the MYC gene locus.
-
Reagents and Materials:
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis and sonication buffers.
-
Antibody against acetylated histones (e.g., anti-acetyl-H3K27).
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
qPCR reagents and primers for the MYC promoter.
-
-
Procedure:
-
Treat cells with this compound.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.
-
Immunoprecipitate the chromatin with an antibody specific for an acetylated histone mark.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR using primers that amplify a region of the MYC promoter to quantify the amount of immunoprecipitated DNA.
-
Conclusion
This compound is a valuable research tool for investigating the role of CBP/p300 bromodomains in regulating MYC expression and for exploring the therapeutic potential of this pathway in MYC-driven cancers. Its high potency and selectivity make it a precise instrument for dissecting the epigenetic mechanisms underlying oncogenic transcription. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the biological effects of this compound and similar CBP/p300 bromodomain inhibitors.
References
Preliminary Efficacy of GNE-207: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary efficacy data for GNE-207, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain. The information presented herein is collated from initial preclinical studies and is intended to provide a foundational understanding of the compound's activity, mechanism of action, and potential therapeutic applications.
Core Efficacy Data
This compound has demonstrated significant potency and selectivity as an inhibitor of the CBP bromodomain. The key quantitative metrics from preliminary studies are summarized below.
| Parameter | Value | Target/Cell Line | Notes |
| IC50 | 1 nM | CBP Bromodomain | Indicates high potency against the primary target.[1][2][3][4][5][6] |
| EC50 | 18 nM | MYC Expression in MV-4-11 cells | Demonstrates cellular activity by inhibiting a key downstream oncogene.[1][2][3][4][5] |
| Selectivity | >2500-fold vs. BRD4(1) | CBP vs. BRD4(1) | Highlights significant selectivity for CBP over the closely related BET bromodomain family member, BRD4.[1][2][4][5][6] |
| BRD4(1) IC50 | 3.1 µM | BRD4(1) Bromodomain | Further illustrates the high degree of selectivity for CBP.[1][2][5][6] |
In Vivo Profile
Initial in vivo studies have indicated that this compound possesses a favorable pharmacokinetic profile, demonstrating oral bioavailability and moderate clearance in mouse models.[1][2][5] A dosage of 5 mg/kg was noted to have acceptable oral bioavailability.[1][2][5] These early findings suggest that this compound has the potential for effective systemic administration in further preclinical and clinical development.
Mechanism of Action: CBP Bromodomain Inhibition
This compound exerts its effects by selectively binding to the bromodomain of CBP.[2] CBP and its paralog p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins.[2] The bromodomain of CBP recognizes and binds to acetylated lysine residues on these proteins, a key step in the recruitment of the transcriptional machinery.
By inhibiting the CBP bromodomain, this compound disrupts this interaction, leading to the downregulation of key oncogenes, such as MYC, which are dependent on CBP-mediated transcription.[1][2][3][4][5] This mechanism provides a strong rationale for the investigation of this compound in cancers driven by MYC and other CBP-dependent pathways.
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While detailed experimental protocols from the preliminary studies are not publicly available, the following outlines the general methodologies typically employed for the types of assays conducted.
In Vitro Potency and Selectivity Assays (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of the CBP bromodomain and other related bromodomains (e.g., BRD4).
-
General Protocol:
-
Reagents: Recombinant human CBP and BRD4(1) bromodomain proteins, a fluorescently labeled acetylated histone peptide ligand, assay buffer.
-
Assay Principle: A competitive binding assay, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen, is commonly used. In this format, the binding of the fluorescent ligand to the bromodomain brings a donor and acceptor fluorophore into proximity, generating a signal.
-
Procedure:
-
A dilution series of this compound is prepared in the assay buffer.
-
The recombinant bromodomain protein and the fluorescently labeled peptide are added to the wells of a microplate.
-
The this compound dilutions are added to the respective wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The signal (e.g., FRET ratio) is read using a plate reader.
-
-
Data Analysis: The signal is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
Cellular Activity Assay (EC50 Determination for MYC Expression)
-
Objective: To determine the effective concentration of this compound that inhibits 50% of MYC expression in a relevant cancer cell line (e.g., MV-4-11, an acute myeloid leukemia cell line).
-
General Protocol:
-
Cell Culture: MV-4-11 cells are cultured under standard conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement (MYC Expression):
-
Quantitative PCR (qPCR): RNA is extracted from the treated cells, reverse-transcribed to cDNA, and the expression level of the MYC gene is quantified relative to a housekeeping gene.
-
Western Blot: Protein lysates are prepared from the treated cells, and the levels of MYC protein are detected using a specific antibody.
-
ELISA or other immunoassays: For higher throughput, a quantitative immunoassay can be used to measure MYC protein levels.
-
-
Data Analysis: The level of MYC expression is plotted against the logarithm of the this compound concentration. A dose-response curve is fitted to the data to calculate the EC50 value.
-
Below is a workflow diagram for a typical cellular activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. adooq.com [adooq.com]
- 4. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. cenmed.com [cenmed.com]
Methodological & Application
GNE-207 Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-207 is a potent and selective inhibitor of the bromodomain of CREB-binding protein (CBP), with a reported IC50 of 1 nM.[1][2][3] It demonstrates high selectivity, being over 2500-fold more selective for CBP than for the structurally related bromodomain-containing protein 4 (BRD4).[1] this compound has been shown to modulate the expression of downstream targets of CBP, such as the MYC oncogene, with an EC50 of 18 nM for MYC expression in MV-4-11 cells.[1][3] These characteristics make this compound a valuable tool for studying the biological functions of the CBP bromodomain and for investigating its therapeutic potential in diseases such as cancer.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on target engagement, downstream signaling effects, and cellular phenotypic outcomes.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 1 nM | CBP Bromodomain | [1][2] |
| IC50 | 3.1 µM | BRD4(1) Bromodomain | [1][2] |
| Selectivity Index | >2500-fold | CBP vs. BRD4(1) | [1] |
| EC50 | 18 nM | MYC Expression (MV-4-11 cells) | [1][3] |
Signaling Pathway
CBP and its close homolog p300 are histone acetyltransferases (HATs) that play a crucial role as transcriptional co-activators. They are involved in numerous signaling pathways that control cell proliferation, differentiation, and apoptosis. The bromodomain of CBP recognizes and binds to acetylated lysine residues on histones and other proteins, which is a key step in transcriptional activation. By inhibiting the CBP bromodomain, this compound can disrupt these processes. One of the key downstream targets of the CBP/p300 signaling pathway is the MYC proto-oncogene, a master regulator of cell growth and proliferation.
Experimental Protocols
Protocol 1: Western Blot for Histone H3 Lysine 27 Acetylation (H3K27ac)
This protocol is designed to assess the ability of this compound to inhibit the CBP-mediated acetylation of histones in a cellular context. A reduction in the H3K27ac mark is indicative of target engagement.
Materials:
-
MV-4-11 cells
-
This compound
-
Complete culture medium (e.g., IMDM with 10% FBS)
-
DMSO (vehicle control)
-
RIPA buffer with protease and deacetylase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
Primary antibodies: anti-H3K27ac, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture MV-4-11 cells in complete medium.
-
Seed cells at a density of 2 x 10^5 cells/mL.
-
Treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) or DMSO for 3-24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Protocol 2: Quantitative PCR (qPCR) for MYC Gene Expression
This assay quantifies the effect of this compound on the mRNA levels of the MYC oncogene, a downstream target of CBP.
Materials:
-
MV-4-11 cells
-
This compound
-
Complete culture medium
-
DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MYC and a housekeeping gene (e.g., GAPDH)
-
c-Myc Forward Primer: 5'-TCAAGAGGTGCCACGTCTCC-3'
-
c-Myc Reverse Primer: 5'-TCTTGCAGCAGGATAGTCCTT-3'
-
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat MV-4-11 cells with this compound or DMSO as described in Protocol 1.
-
Extract total RNA using a suitable kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, primers for MYC and a housekeeping gene, and a qPCR master mix.
-
-
Data Analysis:
-
Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalized to the housekeeping gene.
-
Protocol 3: Cell Proliferation Assay (CellTiter-Glo®)
This protocol determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
MV-4-11 cells
-
This compound
-
Complete culture medium
-
DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed MV-4-11 cells in a 96-well plate at a density of 1,000-5,000 cells/well.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a DMSO control.
-
-
Luminescence Measurement:
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
-
Experimental Workflow Diagrams
References
GNE-207 Application Notes and Protocols: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of GNE-207, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain. This document includes recommended concentrations for in vitro experiments, detailed protocols for key assays, and diagrams illustrating the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a high-affinity, orally bioavailable small molecule inhibitor that specifically targets the bromodomain of CBP.[1][2] By doing so, it disrupts the interaction between CBP and acetylated histones, as well as other acetylated proteins, leading to the modulation of gene expression. CBP is a critical transcriptional co-activator involved in numerous cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various diseases, most notably cancer. This compound offers a valuable tool for investigating the biological functions of the CBP bromodomain and for exploring its therapeutic potential.
Quantitative Data Summary
The following table summarizes the key in vitro potency and selectivity data for this compound.
| Target | Assay Type | Value | Reference |
| CBP Bromodomain | IC50 | 1 nM | [1][2] |
| MYC Expression (MV-4-11 cells) | EC50 | 18 nM | [1][2] |
| BRD4(1) Bromodomain | IC50 | 3.1 µM (>2500-fold selectivity) | [1] |
Note: The high selectivity of this compound for the CBP bromodomain over the BET family member BRD4 makes it a precise tool for dissecting CBP-specific functions.
Recommended Concentrations for Experiments
Based on its in vitro potency, the following concentration ranges are recommended for initial experiments. However, optimal concentrations should be determined empirically for each cell line and experimental setup.
| Assay Type | Recommended Concentration Range |
| Cell-based assays (e.g., cell viability, proliferation) | 10 nM - 1 µM |
| Target engagement assays (e.g., CETSA) | 100 nM - 10 µM |
| Western blotting for downstream targets | 50 nM - 500 nM |
| Co-immunoprecipitation | 100 nM - 1 µM |
Experimental Protocols
Here are detailed protocols for key experiments to assess the activity of this compound.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is a general guideline for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear or opaque-walled microplates (depending on the assay)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Downstream Target Modulation (e.g., c-Myc)
This protocol describes how to assess the effect of this compound on the protein levels of a known downstream target of CBP, such as c-Myc.
Materials:
-
Cells and culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody (e.g., anti-β-actin) to normalize the c-Myc protein levels.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of this compound to CBP in a cellular context.
Materials:
-
Cells
-
This compound
-
PBS with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
Western blotting reagents and antibodies (anti-CBP)
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells using methods such as freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble CBP by Western blotting.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates that this compound is binding to and stabilizing the CBP protein.
Co-immunoprecipitation (Co-IP) to Assess Protein Interactions
This protocol can be used to investigate whether this compound disrupts the interaction of CBP with its binding partners, such as acetylated histones.
Materials:
-
Cells
-
This compound
-
Co-IP lysis buffer
-
Anti-CBP antibody and control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents and antibodies (e.g., anti-acetylated histone H3, anti-CBP)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells with a gentle Co-IP lysis buffer to maintain protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-CBP antibody or a control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysates and incubate for 1-3 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against CBP and the potential interacting partner (e.g., acetylated histone H3). A reduced amount of the interacting partner in the this compound-treated sample indicates that the inhibitor disrupts the interaction.
Visualizations
The following diagrams illustrate the signaling pathway of CBP and a general experimental workflow.
Caption: CBP Signaling Pathway and Point of this compound Inhibition.
Caption: General Experimental Workflow for this compound Characterization.
References
Application Notes and Protocols for GNE-207 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-207 is a potent, selective, and orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP) and its paralog E1A binding protein p300 (EP300). The bromodomains of these histone acetyltransferases act as "readers" of acetylated lysine residues on histones and other proteins, playing a critical role in the regulation of gene transcription. By inhibiting the CBP/EP300 bromodomains, this compound can disrupt oncogene-driven transcriptional programs, making it a promising therapeutic candidate for various malignancies, particularly those dependent on transcription factors like MYC. These application notes provide detailed protocols for in vivo study design and dosage considerations for this compound, with a focus on acute myeloid leukemia (AML) and prostate cancer models.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by competitively binding to the acetyl-lysine binding pocket of the CBP/EP300 bromodomains. This prevents the recruitment of the CBP/EP300 coactivator complex to chromatin. A key consequence of this inhibition is the downregulation of genes associated with super-enhancers, which are genomic regions densely occupied by transcription factors that drive the expression of cell identity and oncogenes. In many cancers, the transcription factor MYC is a master regulator of cell proliferation and survival and is often associated with super-enhancers. By inhibiting CBP/EP300, this compound leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac) at these super-enhancers, resulting in the transcriptional repression of MYC and its target genes, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]
Data Presentation: In Vivo Study Parameters
The following tables summarize key quantitative data for designing in vivo studies with this compound, based on available information for this compound and similar compounds.
Table 1: Recommended Dosing and Formulation for this compound
| Parameter | Recommendation | Reference |
| Dosage | 5 - 10 mg/kg | [4] |
| Route of Administration | Oral (p.o.) | [4] |
| Formulation Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | MedChemExpress |
| Frequency | Once daily (QD) | Inferred from PK |
Table 2: Animal Model and Cell Line Information
| Parameter | Acute Myeloid Leukemia (AML) | Castration-Resistant Prostate Cancer (CRPC) |
| Animal Model | NOD/SCID or SCID mice | Male NOD/SCID or athymic nude mice |
| Cell Line | MV-4-11 | 22Rv1, VCaP |
| Cell Seeding | 1 x 107 cells subcutaneously | 1-2 x 106 cells subcutaneously with Matrigel |
| Tumor Initiation | ~100-150 mm3 | ~100-200 mm3 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an Acute Myeloid Leukemia (AML) Xenograft Model
This protocol details the steps for evaluating the anti-tumor activity of this compound in a subcutaneous MV-4-11 AML xenograft mouse model.
1. Animal Model and Cell Culture:
-
Use female NOD/SCID or SCID mice, 6-8 weeks old.
-
Culture human MV-4-11 AML cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5]
2. Tumor Implantation:
-
Harvest MV-4-11 cells during the exponential growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 108 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.[6]
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, dilute the stock solution with the formulation vehicle (e.g., 40% PEG300, 5% Tween-80, 45% saline) to the desired final concentration (e.g., 5 or 10 mg/kg).
-
Administer this compound or vehicle control to the respective groups via oral gavage once daily.
5. Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights twice weekly.
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm3) or if they show signs of significant morbidity.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for MYC, immunohistochemistry for H3K27ac).
Protocol 2: In Vivo Combination Study of this compound with Enzalutamide in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
This protocol outlines a study to assess the synergistic effect of this compound and enzalutamide in a 22Rv1 CRPC xenograft model.
1. Animal Model and Cell Culture:
-
Use male athymic nude or NOD/SCID mice, 6-8 weeks old.
-
Culture human 22Rv1 CRPC cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
2. Tumor Implantation:
-
Harvest 22Rv1 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 106 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth as described in Protocol 1.
-
When tumors reach an average volume of 150-200 mm3, randomize mice into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Enzalutamide alone
-
Group 4: this compound + Enzalutamide
-
4. Drug Preparation and Administration:
-
Prepare this compound as described in Protocol 1 for oral administration.
-
Prepare enzalutamide for oral administration according to established protocols (e.g., in 1% carboxymethylcellulose).
-
Administer the respective treatments to each group daily.
5. Efficacy Evaluation:
-
Monitor tumor volume and body weight twice weekly.
-
Primary endpoints include tumor growth inhibition and potential tumor regression.
Logical Relationships in Combination Therapy
The rationale for combining this compound with an androgen receptor (AR) antagonist like enzalutamide in CRPC is based on the interplay between AR and MYC signaling. In CRPC, AR signaling often remains active and drives tumor growth. MYC is a critical downstream effector of AR signaling. By inhibiting both AR with enzalutamide and MYC transcription with this compound, a synergistic anti-tumor effect may be achieved, potentially overcoming resistance to single-agent therapy.[5][7]
References
- 1. CREBBP | Cancer Genetics Web [cancer-genetics.org]
- 2. CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Induction of Leukemia-Specific Adaptive and Innate Immune Cells by Treatment of AML-Diseased Rats and Therapy-Refractory AML Patients with Blast Modulating Response Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. reactionbiology.com [reactionbiology.com]
GNE-207 Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-207 is a potent, selective, and orally bioavailable small molecule inhibitor of the CREB-binding protein (CBP) bromodomain, with a reported IC50 of 1 nM.[1][2] Its high selectivity, over 2500-fold against the structurally related bromodomain BRD4, makes it a valuable tool for investigating the specific roles of the CBP bromodomain in health and disease.[1] Dysregulation of CBP's acetyltransferase activity is implicated in various pathologies, particularly in cancer, where it can lead to aberrant gene expression programs that promote tumor growth and survival. By targeting the CBP bromodomain, this compound offers a precise mechanism to modulate these transcriptional pathways.
This document provides a summary of the available information on the administration of this compound in mouse models, intended to serve as a guide for researchers designing preclinical in vivo studies. However, it is important to note that detailed in vivo efficacy studies, including specific treatment schedules and quantitative tumor growth inhibition data in various mouse models, are not extensively available in the public domain. The following protocols and data are based on the limited available information and general practices for similar compounds.
Mechanism of Action: CBP Bromodomain Inhibition
This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. This prevents the "reading" of acetylated histone marks and other acetylated proteins by CBP, thereby inhibiting the recruitment of the CBP transcriptional co-activator complex to chromatin. The downstream consequence is the suppression of a specific set of genes regulated by CBP, including the proto-oncogene MYC.[1][2] The inhibition of MYC expression has been demonstrated in vitro in the MV-4-11 human acute myeloid leukemia (AML) cell line with an EC50 of 18 nM.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits the CBP bromodomain, disrupting transcriptional activation.
Pharmacokinetics
Limited pharmacokinetic (PK) data for this compound in mice is publicly available. A study administering a 5 mg/kg dose reported moderate clearance and acceptable oral bioavailability.[2] This suggests that oral gavage is a viable route of administration for in vivo studies.
Experimental Protocols
Detailed in vivo experimental protocols for this compound are not widely published. However, based on its characteristics as an orally bioavailable small molecule inhibitor, the following general protocols can be adapted for various mouse models, such as xenograft or syngeneic tumor models.
Formulation and Administration
This compound can be formulated for oral administration. Below are two example protocols for preparing a dosing solution. The choice of vehicle may depend on the required dosing volume and frequency, as well as the specific mouse model.
Protocol 1: Aqueous Formulation with SBE-β-CD
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
To prepare a 5 mg/mL dosing solution, add 100 µL of the 50 mg/mL this compound DMSO stock to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
Administer to mice via oral gavage.
Protocol 2: Oil-Based Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare a 5 mg/mL dosing solution, add 100 µL of the 50 mg/mL this compound DMSO stock to 900 µL of corn oil.
-
Mix thoroughly by vortexing. This formulation may be suitable for less frequent dosing schedules.
General In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft mouse model.
Caption: A general experimental workflow for in vivo efficacy studies.
Data Presentation
Due to the lack of publicly available quantitative data from in vivo studies with this compound, we present a template table that can be used to summarize efficacy data once generated.
Table 1: Template for Summarizing In Vivo Efficacy Data of this compound
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Daily, PO | N/A | ||
| This compound | X | Daily, PO | |||
| This compound | Y | Daily, PO | |||
| This compound | Z | Every other day, PO | |||
| Positive Control |
SEM: Standard Error of the Mean; PO: Per Os (Oral Gavage)
Conclusion and Future Directions
This compound is a promising research tool for elucidating the biological functions of the CBP bromodomain. Its potency and selectivity offer a significant advantage for targeted studies. However, the current lack of comprehensive in vivo data in the public domain highlights the need for further preclinical evaluation. Future studies should aim to:
-
Determine the maximum tolerated dose (MTD) and optimal dosing schedule in various mouse models.
-
Evaluate the efficacy of this compound in a range of solid and hematological tumor models.
-
Investigate potential biomarkers of response and resistance to this compound treatment.
-
Explore combination therapies to enhance the anti-tumor activity of this compound.
Researchers are encouraged to adapt the provided general protocols to their specific experimental needs and to thoroughly document and publish their findings to contribute to the collective understanding of this compound's therapeutic potential.
References
Application Notes and Protocols: GNE-207 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-207 is a potent, selective, and orally bioavailable inhibitor of the bromodomain of CREB-binding protein (CBP), with a reported IC50 of 1 nM.[1][2][3] It demonstrates high selectivity, with a greater than 2500-fold preference for CBP over the bromodomain-containing protein 4 (BRD4).[1][3][4] this compound's mechanism of action involves targeting the epigenetic reader domain of CBP, which recognizes acetylated lysine residues on histones and other proteins. This inhibition modulates the expression of key oncogenes, such as MYC, making this compound a valuable tool in cancer research and drug development.[2][3][5] In the MV-4-11 cell line, this compound demonstrates an EC50 of 18 nM for MYC expression.[1][2][6]
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in experimental settings.
This compound Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 2158266-58-9 | [1][7] |
| Molecular Formula | C29H30N6O3 | [2][7] |
| Molecular Weight | 510.59 g/mol | [2][6] |
| Appearance | Solid powder | [7] |
| Purity | >98% | [7] |
| Solubility | Soluble in DMSO (up to 200 mg/mL or 391.70 mM) | [2][6] |
| IC50 | 1 nM for CBP | [1][3][8] |
| EC50 | 18 nM for MYC expression in MV-4-11 cells | [1][2][3] |
This compound Signaling Pathway
This compound functions by inhibiting the bromodomain of the transcriptional coactivators CBP and its paralog, p300.[3] These proteins are histone acetyltransferases (HATs) that acetylate histone proteins, leading to a more open chromatin structure that facilitates gene transcription. The bromodomain of CBP/p300 specifically recognizes these acetylated lysines (KAc), anchoring the protein complex to chromatin to activate the transcription of target genes, including the proto-oncogene MYC.[3][5] By competitively binding to this bromodomain, this compound prevents CBP/p300 from recognizing acetylated histones, thereby repressing the expression of MYC and other proliferation-related genes.[3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. cenmed.com [cenmed.com]
- 5. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. medkoo.com [medkoo.com]
- 8. adooq.com [adooq.com]
GNE-207: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of GNE-207, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, in various solvents. Additionally, comprehensive experimental protocols for solubility determination and a relevant biological assay are outlined to facilitate its use in research and drug development.
Data Presentation: this compound Solubility
| Solvent/System | Concentration (mg/mL) | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 - 200[1][2] | 195.85 - 391.70[1][2] | Ultrasonic treatment may be required to achieve maximum solubility. It is recommended to use newly opened, anhydrous DMSO as the solvent's hygroscopic nature can impact solubility.[1] |
| In Vivo Formulation 1 | ≥ 5[1] | ≥ 9.79[1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In Vivo Formulation 2 | ≥ 5[1] | ≥ 9.79[1] | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| In Vivo Formulation 3 | ≥ 5[1] | ≥ 9.79[1] | 10% DMSO, 90% Corn Oil.[1] |
| Ethanol | Data not available | Data not available | |
| Methanol | Data not available | Data not available | |
| Acetone | Data not available | Data not available | |
| Acetonitrile | Data not available | Data not available | |
| Water | Insoluble | Insoluble |
Molecular Weight of this compound: 510.59 g/mol
Signaling Pathway and Mechanism of Action
This compound is a potent and selective inhibitor of the bromodomain of the CREB-binding protein (CBP) and the closely related p300 protein. These proteins are histone acetyltransferases (HATs) that play a crucial role in chromatin remodeling and gene transcription. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in the activation of gene expression.
One of the critical downstream targets of the CBP/p300 signaling pathway is the MYC proto-oncogene, a master regulator of cell proliferation, growth, and apoptosis. By inhibiting the CBP bromodomain, this compound prevents the recruitment of the transcriptional machinery to the MYC gene, leading to the downregulation of MYC expression.[1] This mechanism underlies the anti-proliferative effects of this compound observed in various cancer cell lines.
References
GNE-207: A Potent and Selective Probe for Interrogating Chromatin Modification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-207 is a highly potent and selective, orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP) and its paralog E1A binding protein p300 (EP300).[1][2][3][4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues, playing a crucial role in the regulation of gene transcription through chromatin remodeling.[5] CBP/p300 are histone acetyltransferases (HATs) that act as transcriptional co-activators for a multitude of transcription factors.[6][7] By inhibiting the CBP bromodomain, this compound disrupts the interaction between CBP/p300 and acetylated histones, leading to modulation of gene expression programs implicated in various diseases, including cancer.[6][8] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to study chromatin modification and its downstream biological consequences.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Cell Line | Reference |
| CBP Bromodomain | IC50 | 1 nM | - | [1][2][3][4] |
| BRD4(1) Bromodomain | IC50 | 3.1 µM | - | [2] |
| MYC Expression | EC50 | 18 nM | MV-4-11 | [1][2][3][4] |
Note: The selectivity index for this compound against BRD4(1) is greater than 2500-fold, highlighting its specificity for the CBP bromodomain.[1][2][3]
Signaling Pathways and Experimental Workflows
CBP-Mediated Chromatin Remodeling and Gene Activation
Inhibition of CBP by this compound
Experimental Workflow for Studying this compound Effects
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is to determine the effect of this compound on cell proliferation and viability. A common method is the MTT or resazurin-based assay.[9][10]
Materials:
-
Cells of interest (e.g., MV-4-11)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm (for MTT) or fluorescence at 560 nm excitation/590 nm emission (for resazurin) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Histone Acetylation
This protocol is to assess the effect of this compound on global levels of histone acetylation, particularly H3K27ac.
Materials:
-
Cells treated with this compound and vehicle control
-
Histone extraction buffer (e.g., acid extraction)[11]
-
SDS-PAGE gels (15% or higher recommended for histone resolution)[12]
-
Nitrocellulose or PVDF membrane (0.2 µm pore size recommended)[12]
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27ac, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Harvest cells and perform histone extraction using an appropriate protocol.[11]
-
Determine the protein concentration of the histone extracts.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the histone modification of interest (e.g., anti-H3K27ac) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a total histone (e.g., anti-H3) as a loading control.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is to identify the genomic regions where CBP is localized and to assess the changes in histone acetylation (e.g., H3K27ac) at these sites upon this compound treatment.[13][14]
Materials:
-
Cells treated with this compound and vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing buffers
-
Sonicator or micrococcal nuclease for chromatin fragmentation
-
ChIP-grade antibodies (e.g., anti-CBP, anti-H3K27ac, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Treat cells with this compound (e.g., 100 nM) or DMSO for a defined period (e.g., 6-24 hours).
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the ChIP-grade antibody of interest (anti-CBP, anti-H3K27ac) or an IgG control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare the DNA library for next-generation sequencing according to the manufacturer's instructions.
-
Perform sequencing and analyze the data to identify enriched genomic regions. Compare the results from this compound treated and control samples to determine the impact on CBP occupancy and H3K27ac levels.
Conclusion
This compound is a valuable tool for dissecting the role of the CBP/p300 bromodomain in chromatin biology and gene regulation. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The protocols provided here offer a framework for investigating the cellular and molecular effects of this compound, from assessing its impact on cell viability to delineating its influence on the epigenome. These studies will contribute to a deeper understanding of the therapeutic potential of targeting CBP/p300 in various diseases.
References
- 1. Histone acetylation by CBP and p300 at double-strand break sites facilitates SWI/SNF chromatin remodeling and the recruitment of non-homologous end joining factors | Semantic Scholar [semanticscholar.org]
- 2. The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biochem.slu.edu [biochem.slu.edu]
- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 13. content.protocols.io [content.protocols.io]
- 14. encodeproject.org [encodeproject.org]
Application of GNE-207 in Hematological Malignancies: Application Notes and Protocols
For Research Use Only
Introduction
GNE-207 is a highly potent and selective small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP).[1][2] CBP and its close homolog p300 are transcriptional co-activators that play a critical role in regulating the expression of a wide array of genes involved in cell growth, proliferation, and differentiation. In many hematological malignancies, there is a dependency on the transcription factor MYC, which is a key client of CBP/p300. By inhibiting the CBP bromodomain, this compound disrupts the interaction between CBP and acetylated histones, leading to the downregulation of MYC and other oncogenic gene expression programs. This makes this compound a promising therapeutic candidate for the treatment of various hematological cancers.
These application notes provide an overview of the potential applications of this compound in hematological malignancies, along with detailed protocols for its in vitro evaluation.
Mechanism of Action
This compound selectively binds to the bromodomain of CBP, preventing its recruitment to acetylated lysine residues on histones and other proteins. This leads to the displacement of CBP from chromatin at specific gene promoters and enhancers, resulting in the transcriptional repression of key oncogenes, most notably MYC. Many hematological malignancies, such as acute myeloid leukemia (AML) and various lymphomas, are known to be "addicted" to high levels of MYC expression for their survival and proliferation. Therefore, by downregulating MYC, this compound can induce cell cycle arrest, differentiation, and apoptosis in these cancer cells.
Caption: Proposed mechanism of action of this compound in hematological malignancies.
Quantitative Data
The following table summarizes the known in vitro potency of this compound.
| Target | Assay | Cell Line | IC50 / EC50 | Reference |
| CBP Bromodomain | Biochemical Assay | - | 1 nM (IC50) | [1][2] |
| MYC Expression | Cellular Assay | MV-4-11 (AML) | 18 nM (EC50) | [1][2] |
| BRD4(1) | Biochemical Assay | - | >2500-fold selectivity vs. CBP | [1][2] |
Potential Applications in Hematological Malignancies
Based on its mechanism of action, this compound has potential therapeutic applications in a range of hematological malignancies that are dependent on MYC or other CBP/p300-regulated transcription factors. These may include:
-
Acute Myeloid Leukemia (AML): Particularly subtypes with high MYC expression.
-
Lymphomas: Including Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt's Lymphoma, which are often characterized by MYC dysregulation.
-
Multiple Myeloma: Where MYC is a known driver of disease progression.
Experimental Protocols
The following are suggested protocols for the in vitro evaluation of this compound in hematological malignancy cell lines.
Protocol 1: Cell Viability Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of hematological cancer cells.
Caption: Workflow for determining the IC50 of this compound in cancer cell lines.
Materials:
-
Hematological cancer cell line (e.g., MV-4-11, MOLM-13, etc.)
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements (FBS, penicillin/streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear bottom white plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multimode plate reader
Procedure:
-
Cell Culture: Maintain the hematological cancer cell line in the recommended culture medium and conditions.
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Dilute cells to the desired seeding density (e.g., 5,000 cells/well).
-
Dispense 90 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical starting concentration might be 10 µM, with 1:3 serial dilutions.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Protocol 2: Western Blot for MYC Expression
This protocol is to assess the effect of this compound on the protein levels of MYC.
Materials:
-
Hematological cancer cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and add the chemiluminescent substrate.
-
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis:
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities and normalize the MYC signal to the β-actin signal.
-
Conclusion
This compound is a valuable research tool for investigating the role of CBP and MYC in hematological malignancies. The provided protocols offer a starting point for characterizing the in vitro activity of this potent and selective CBP bromodomain inhibitor. Further studies are warranted to explore its efficacy in a broader range of hematological cancer models and to investigate its potential for in vivo applications.
References
Troubleshooting & Optimization
GNE-207 Technical Support Center: A Guide to Solubility and Handling
Welcome to the GNE-207 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound, a potent and selective inhibitor of the CBP/p300 bromodomains. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP) and p300.[1][2][3] The bromodomain is a protein domain that recognizes acetylated lysine residues, which are key epigenetic marks on histone proteins. By binding to the bromodomains of CBP and p300, this compound prevents these proteins from "reading" the histone code, thereby disrupting their role as transcriptional co-activators in various signaling pathways. This can lead to the downregulation of oncogenes like c-Myc.[1]
Q2: I'm having trouble dissolving this compound. What is the recommended solvent for creating a stock solution?
This compound is a hydrophobic molecule with low aqueous solubility. For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to 100 mg/mL (195.85 mM) or even 200 mg/mL (391.70 mM).[1][2] It is advisable to use anhydrous (dry) DMSO, as absorbed water can reduce the solubility of the compound. Gentle warming to 37°C and sonication can aid in the dissolution process.[1][2]
Q3: My this compound precipitates when I dilute my DMSO stock into aqueous cell culture medium. What can I do to prevent this?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is diluted into an aqueous buffer where its solubility is much lower. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as high as your cells can tolerate (typically between 0.1% and 0.5%) to help keep the compound in solution.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your DMSO stock into a small volume of a serum-containing medium (serum proteins can help stabilize the compound) before further diluting to the final concentration.
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Use of Surfactants or Solubilizing Agents: Consider the use of non-ionic surfactants like Tween-80 or Pluronic F-68 at low, non-toxic concentrations (e.g., 0.01-0.1%) in your final aqueous medium. These can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.
-
pH Adjustment: If your experimental system allows, adjusting the pH of the aqueous buffer may improve solubility, particularly if the compound has ionizable groups.
Q4: How should I store my this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. When stored at -80°C, the stock solution is stable for up to two years, while at -20°C, it is stable for up to one year.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| This compound powder will not dissolve in DMSO. | - Insufficient solvent volume.- Low-quality or wet DMSO.- Compound has degraded. | - Ensure you are using the correct volume of DMSO for your desired concentration.- Use fresh, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[1]- Gentle warming to 37°C and sonication can aid dissolution.[1]- If the compound still does not dissolve, it may have degraded. Contact your supplier. |
| Precipitation observed in the final working solution in cell culture media. | - Final DMSO concentration is too low.- Rapid precipitation upon dilution ("crashing out").- Saturation limit exceeded in the aqueous medium. | - Increase the final DMSO concentration if your cells can tolerate it (test for solvent toxicity).- Add the DMSO stock to the media dropwise while vortexing.- Consider using a formulation with solubilizing agents like PEG300 and Tween-80 (see protocols below).- Lower the final concentration of this compound in your experiment. |
| Inconsistent results between experiments. | - Incomplete dissolution of this compound.- Precipitation of this compound during the experiment.- Degradation of this compound in stock solution or working solution. | - Always ensure your this compound stock is fully dissolved before making dilutions.- Visually inspect your experimental plates for any signs of precipitation.- Prepare fresh working solutions for each experiment from a frozen aliquot of the stock solution. Avoid repeated freeze-thaw cycles. |
| Observed cellular toxicity not related to CBP/p300 inhibition. | - High concentration of the solvent (e.g., DMSO).- Off-target effects of this compound at high concentrations. | - Run a vehicle control with the same final concentration of DMSO to assess solvent toxicity.- Perform a dose-response experiment to determine the optimal concentration range for this compound with minimal non-specific toxicity. |
Quantitative Data on this compound Solubility
| Solvent/Formulation | Concentration | Notes |
| DMSO | 100 mg/mL (195.85 mM) | Requires sonication; use of anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1] |
| DMSO | 200 mg/mL (391.70 mM) | May require warming to 37°C and sonication to fully dissolve.[2] |
| In vivo Formulation 1 | ≥ 5 mg/mL (9.79 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In vivo Formulation 2 | ≥ 5 mg/mL (9.79 mM) | 10% DMSO in 20% SBE-β-CD in Saline.[1] |
| In vivo Formulation 3 | ≥ 5 mg/mL (9.79 mM) | 10% DMSO in Corn oil. Recommended to be used with caution if the dosing period exceeds half a month.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 510.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 51.06 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
-
Prepare an intermediate dilution of the this compound stock. For example, dilute the 100 mM stock 1:100 in sterile cell culture medium to make a 1 mM solution. To do this, add 2 µL of the 100 mM stock to 198 µL of medium and vortex immediately.
-
Further dilute the intermediate solution to the final desired concentration. For a final concentration of 10 µM, dilute the 1 mM intermediate solution 1:100 into your final volume of cell culture medium. For example, add 10 µL of the 1 mM solution to 990 µL of medium.
-
Ensure the final DMSO concentration does not exceed the tolerance of your cell line (typically <0.5%).
Protocol 3: Preparation of this compound Formulation for In Vivo Studies (PEG300/Tween-80)
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure (to prepare 1 mL of a ≥ 5 mg/mL solution):
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 50 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. This formulation should be prepared fresh before use.[1]
This compound Mechanism of Action and Signaling Pathway
This compound targets the bromodomains of the transcriptional co-activators CBP and p300. These proteins are crucial for regulating gene expression by linking transcription factors to the basal transcription machinery and by modifying chromatin structure through their histone acetyltransferase (HAT) activity. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones, which is a key step in transcriptional activation. By competitively inhibiting this interaction, this compound prevents the recruitment of CBP/p300 to chromatin, thereby suppressing the expression of target genes involved in cell proliferation and survival, such as c-Myc.
Caption: Mechanism of this compound action in inhibiting CBP/p300 signaling.
Experimental Workflow for Testing this compound Solubility and Efficacy
Caption: A typical experimental workflow for evaluating this compound.
References
GNE-207 Technical Support Center: Optimizing Treatment Duration in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of GNE-207 in cellular assays. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual aids to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, with a reported IC50 of 1 nM.[1][2] It functions by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain, thereby preventing it from recognizing and binding to acetylated lysine residues on histone and non-histone proteins.[3][4] This disruption of protein-protein interactions leads to the modulation of gene expression, including the downregulation of oncogenes like MYC.[1][2] this compound exhibits high selectivity for the CBP bromodomain over other bromodomains, such as BRD4.[1]
Q2: What is a recommended starting concentration and treatment duration for this compound in a new cell line?
A2: For a new cell line, a good starting point is to perform a dose-response experiment with concentrations ranging from 1 nM to 10 µM for an initial treatment duration of 24 to 72 hours.[5][6] The optimal concentration and duration are highly cell-line dependent and should be determined empirically. A time-course experiment is recommended to pinpoint the optimal treatment window that elicits the desired biological response without inducing significant cytotoxicity.[5][7]
Q3: How can I determine the optimal treatment duration for this compound in my specific cell model?
A3: To determine the optimal treatment duration, a time-course experiment is essential.[8] This involves treating your cells with a fixed, effective concentration of this compound (determined from a dose-response curve) and harvesting them at various time points (e.g., 6, 12, 24, 48, 72 hours).[5] The desired biological endpoint, such as the downregulation of a target protein like MYC or a phenotypic change like decreased cell viability, should be measured at each time point. The optimal duration is the earliest time point that provides a robust and reproducible effect.
Q4: What are the potential off-target effects of this compound, and how can I assess them?
A4: While this compound is highly selective for the CBP bromodomain, off-target effects are a possibility with any small molecule inhibitor.[9][10] To assess off-target effects, consider the following approaches:
-
Use a structurally unrelated inhibitor: Treat cells with a different, structurally distinct CBP bromodomain inhibitor. If the same phenotype is observed, it is more likely an on-target effect.[9]
-
Rescue experiment: If possible, overexpress a mutant form of CBP that does not bind this compound. If the inhibitor's effect is reversed, this strongly suggests an on-target mechanism.[9]
-
Proteomic profiling: Advanced techniques like chemical proteomics can identify unintended binding partners of the compound in an unbiased manner.[11]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No observable effect of this compound on the target pathway (e.g., no change in MYC protein levels). | 1. Suboptimal Treatment Duration or Concentration: The inhibitor may not have been present for long enough or at a high enough concentration to elicit a response.[12] 2. Cell Line Insensitivity: The specific cell line may not be dependent on the CBP-MYC axis for its proliferation or survival. 3. Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.[13] | 1. Perform a Dose-Response and Time-Course Experiment: Test a broader range of concentrations (e.g., up to 50 µM) and extend the treatment duration (up to 96 hours).[5][6] 2. Confirm Target Expression: Verify that the cell line expresses CBP and that MYC is a relevant downstream target in your model system. 3. Use Fresh Compound: Prepare fresh dilutions from a new aliquot of this compound stock solution for each experiment.[13] |
| High levels of cell death observed at the desired effective concentration. | 1. On-Target Toxicity: Inhibition of CBP may be cytotoxic to the specific cell line. 2. Off-Target Toxicity: this compound may be interacting with other proteins that regulate cell survival.[11] 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[14] | 1. Optimize Treatment Duration: A shorter treatment duration may be sufficient to observe the desired on-target effect with minimal cytotoxicity. 2. Lower the Concentration: Determine the minimal effective concentration that achieves the desired biological outcome. 3. Control for Solvent Effects: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).[13] |
| Inconsistent results between experiments. | 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media can affect the cellular response.[13] 2. Inconsistent Compound Preparation: Errors in serial dilutions or compound handling. 3. Assay Variability: Inconsistent incubation times or reagent preparation.[13] | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and seed them at a consistent density.[13] 2. Prepare Fresh Dilutions: Make fresh dilutions of this compound for each experiment from a reliable stock.[12] 3. Use Standardized Protocols: Ensure all experimental steps, including incubation times and reagent additions, are consistent.[13] |
Quantitative Data Summary
| Compound | Target | IC50 | EC50 for MYC Expression (MV-4-11 cells) | Selectivity |
| This compound | CBP Bromodomain | 1 nM[1][2] | 18 nM[1][2] | >2500-fold vs. BRD4[1] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Treatment Duration
Objective: To identify the optimal time for this compound treatment to achieve a significant reduction in a downstream target protein (e.g., MYC) without causing excessive cell death.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Reagents for Western blotting (see Protocol 3)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the final time point. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with a predetermined effective concentration of this compound (e.g., 5x the EC50 for MYC inhibition, if known, or a concentration determined from a preliminary dose-response experiment). Include a vehicle control (DMSO) at the same final concentration.
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Cell Lysis:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blot Analysis: Analyze the expression of the target protein (e.g., MYC) and a loading control (e.g., GAPDH or β-actin) by Western blotting (see Protocol 3).
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized target protein expression against time to determine the optimal treatment duration.
Protocol 2: Cell Viability Assay (Resazurin Reduction Assay)
Objective: To assess the effect of different concentrations and durations of this compound treatment on cell viability.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Resazurin sodium salt solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density.[15] Allow cells to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control.
-
Treatment: Remove the old medium and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity at each time point.[16]
Protocol 3: Western Blot for MYC Protein Expression
Objective: To detect and quantify the levels of MYC protein in cell lysates following this compound treatment.
Materials:
-
Cell lysates (from Protocol 1)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MYC (e.g., anti-c-Myc antibody, clone 9E10)[17]
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[12]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MYC antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagent and acquire the chemiluminescent signal using an imaging system.[17]
-
Re-probing for Loading Control: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
-
Quantification: Quantify the band intensities for MYC and the loading control using image analysis software.[17]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. The CBP Bromodomain and Nucleosome Targeting Are Required for Zta-Directed Nucleosome Acetylation and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Use Inhibitors [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. sigmaaldrich.com [sigmaaldrich.com]
potential GNE-207 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GNE-207, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a highly potent and selective inhibitor of the bromodomain of CBP, with a reported IC50 of 1 nM.[1][2][3][4][5][6] It demonstrates high selectivity (>2500-fold) against the bromodomain of BRD4(1), which has an IC50 of 3.1 µM.[1][2][3][4][6] In cellular assays, this compound inhibits MYC expression with an EC50 of 18 nM in MV-4-11 cells.[1][2][3][4][5][6]
Q2: What are the known off-targets of this compound?
Currently, publicly available data on a broad off-target profile for this compound is limited. The primary characterization has focused on its high selectivity against the BET bromodomain family member, BRD4. While this compound is highly selective for the CBP bromodomain, it is crucial for researchers to consider and investigate potential off-target effects in their specific experimental systems.
Q3: What are the potential downstream consequences of CBP bromodomain inhibition that could be misinterpreted as off-target effects?
CBP and its paralog p300 are global transcriptional co-activators that acetylate histone and non-histone proteins, influencing the expression of a multitude of genes.[3] Therefore, inhibition of the CBP bromodomain by this compound can lead to widespread changes in the transcriptome and proteome of a cell. These on-target downstream effects could be extensive and might be mistaken for off-target activities. It is essential to carefully design experiments with appropriate controls to distinguish between on-target pharmacology and genuine off-target effects.
Troubleshooting Guide: Investigating Unexpected Phenotypes
Unexpected experimental results when using this compound could arise from its on-target effects on global gene regulation or from potential off-target interactions. This guide provides a framework for troubleshooting such observations.
Issue 1: Observing a phenotype inconsistent with known CBP/p300 function.
Potential Cause: This could be due to a previously uncharacterized role of CBP/p300 in your specific cellular context or a potential off-target effect of this compound.
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is engaging its intended target, CBP, in your experimental system. This can be assessed by measuring the displacement of a fluorescently labeled CBP ligand or by performing a cellular thermal shift assay (CETSA).
-
Use a Structurally Unrelated CBP Inhibitor: To confirm that the observed phenotype is due to CBP inhibition, use a chemically distinct CBP bromodomain inhibitor. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Perform Rescue Experiments: If possible, overexpress a version of CBP that is resistant to this compound binding to see if the phenotype can be rescued.
-
Investigate Broader Bromodomain Inhibition: While highly selective, at higher concentrations this compound might interact with other bromodomain-containing proteins. Consider performing a broad bromodomain binding assay to identify potential off-targets.
Issue 2: Significant changes in protein levels unrelated to direct transcriptional targets of CBP/p300.
Potential Cause: this compound could be affecting protein stability or translation through an off-target mechanism.
Troubleshooting Steps:
-
Proteome-Wide Analysis: Perform quantitative proteomics (e.g., SILAC, TMT, or label-free quantification) to get a global view of protein expression changes upon this compound treatment. This can help identify unexpected changes in protein families or pathways.
-
Kinome Profiling: Although this compound is not designed as a kinase inhibitor, it is good practice to rule out interactions with kinases, as these can have profound effects on cell signaling and protein stability. A broad kinase panel screen (e.g., KINOMEscan®) can identify potential kinase off-targets.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary target and the well-characterized non-target, BRD4.
| Target | Assay Type | IC50 / EC50 | Selectivity vs. BRD4(1) | Reference |
| CBP (bromodomain) | Biochemical IC50 | 1 nM | >2500-fold | [1][4] |
| BRD4(1) (bromodomain) | Biochemical IC50 | 3.1 µM | - | [1][2][3] |
| MYC Expression | Cellular EC50 (MV-4-11 cells) | 18 nM | - | [1][2][3][4] |
Experimental Protocols
General Workflow for Investigating Off-Target Effects of this compound
This workflow provides a general approach for researchers to identify potential off-target effects of this compound in their own experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. adooq.com [adooq.com]
- 5. Temporal Proteomics During Neurogenesis Reveals Large-scale Proteome and Organelle Remodeling via Selective Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety Assessment and Toxicology Services | Syngene CRO [syngeneintl.com]
GNE-207 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GNE-207, along with troubleshooting advice for common experimental issues.
Stability and Storage Conditions
Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental outcomes.
Summary of Storage Recommendations
| Formulation | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C | 36 months | Keep desiccated. |
| Stock Solution (in DMSO) | -80°C | 2 years | Aliquot to avoid multiple freeze-thaw cycles. |
| -20°C | 1 year | Aliquot to avoid multiple freeze-thaw cycles. | |
| Working Solution (in vitro) | -20°C | 1 month | Use within this period to prevent loss of potency. |
| Working Solution (in vivo) | Prepared Fresh | Same day use | It is recommended to prepare fresh solutions for each experiment. |
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during their experiments with this compound.
Q1: My this compound solution appears to have precipitated after dilution in my cell culture medium. What should I do?
A1: Precipitation of small molecule inhibitors in aqueous-based cell culture media is a common issue. Here are some steps to troubleshoot this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to maintain solubility and minimize solvent-induced cellular stress.
-
Pre-warming Media: Gently pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Method of Addition: Add the this compound stock solution to the pre-warmed media drop-wise while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Sonication: If precipitation persists, brief sonication in a water bath can help to redissolve the compound. However, be cautious with this method as it can potentially degrade the compound with prolonged exposure.
-
Solubility Limit: Be aware of the solubility limits of this compound in your specific experimental setup. You may need to optimize the final concentration used.
Q2: I am observing inconsistent results between experiments. What could be the cause?
A2: Inconsistent results can stem from several factors related to compound stability and handling:
-
Improper Storage: Verify that your this compound stock solutions have been stored at the correct temperature (-80°C for long-term, -20°C for short-term) and have not exceeded their recommended shelf life.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. It is highly recommended to aliquot the stock solution into single-use volumes.
-
Fresh dilutions: Always prepare fresh dilutions of this compound for your experiments from a properly stored stock solution. For in vivo studies, it is crucial to use freshly prepared formulations on the day of the experiment.[1][2]
-
Light Exposure: Protect this compound solutions from excessive light exposure, as this can cause photodegradation.
Q3: How should I prepare this compound for in vivo studies?
A3: For in vivo administration, ensuring complete dissolution and stability of the formulation is key. A common formulation protocol involves preparing a stock solution in DMSO and then diluting it with other vehicles. For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is critical to add each component sequentially and mix thoroughly at each step to ensure the compound remains in solution.[1] Always prepare the final working solution for in vivo experiments fresh on the day of use.[1][2]
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound under various stress conditions. The goal is to induce a target degradation of approximately 10-20%.
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the this compound stock solution in 0.1 N HCl to a final concentration of 100 µM.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Dilute the this compound stock solution in 0.1 N NaOH to a final concentration of 100 µM.
-
Incubate at 60°C for 2, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dilute the this compound stock solution in 3% hydrogen peroxide to a final concentration of 100 µM.
-
Incubate at room temperature, protected from light, for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of lyophilized this compound powder in a controlled temperature oven at 80°C.
-
Sample at 24, 48, and 72 hours.
-
Dissolve the sample in the initial solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µM in a transparent vial) and a sample of solid this compound to a calibrated light source (e.g., ICH option 1: UV and white light).
-
Wrap a control sample in aluminum foil to protect it from light.
-
Sample at 24, 48, and 72 hours and prepare for analysis.
-
3. Analysis:
- Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).
- Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the CBP bromodomain, preventing recruitment to acetylated histones.
Caption: A typical experimental workflow for in vitro or in vivo studies using this compound.
References
troubleshooting GNE-207 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the CBP bromodomain inhibitor, GNE-207.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP).[1][2][3][4][5] Its primary mechanism of action is to competitively bind to the acetyl-lysine binding pocket of the CBP bromodomain, thereby preventing its interaction with acetylated histone and non-histone proteins. This inhibition disrupts the recruitment of CBP to chromatin and subsequently downregulates the expression of target genes, such as MYC.[1][3][4]
Q2: What are the key in vitro and in vivo activities of this compound?
The following table summarizes the key quantitative data for this compound:
| Parameter | Value | Cell Line/System | Reference |
| CBP Bromodomain IC50 | 1 nM | Biochemical Assay | [1][2][3][4][5] |
| BRD4(1) IC50 | 3.1 µM | Biochemical Assay | [2][4] |
| MYC Expression EC50 | 18 nM | MV-4-11 cells | [1][2][3][4][5] |
| In vivo Administration | 5 mg/kg | Mouse | [1][4] |
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, it is recommended to first prepare a clear stock solution in a solvent like DMSO.[1][3] For in vivo studies, the stock solution can be further diluted in appropriate vehicles.[3] It is crucial to ensure complete dissolution; sonication or gentle heating may be used if precipitation occurs.[3][6] Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[1][3] For in vivo working solutions, fresh preparation on the day of use is recommended.[3][6]
Troubleshooting Experimental Variability
Q4: I am observing inconsistent results in my cell-based assays with this compound. What are the potential causes and solutions?
Inconsistent results in cell-based assays can arise from several factors. Here are some common issues and troubleshooting tips:
| Potential Cause | Troubleshooting Suggestions |
| Compound Precipitation | - Visually inspect the media for any precipitate after adding this compound. - Prepare fresh dilutions from a clear stock solution for each experiment. - Consider using a lower concentration of this compound or a different solvent system if precipitation persists. |
| Cell Health and Density | - Ensure cells are healthy and in the logarithmic growth phase before treatment. - Maintain consistent cell seeding density across all experiments, as this can influence drug response. |
| Assay Timing | - Optimize the incubation time with this compound. The effect on gene expression and cell viability can be time-dependent. |
| Inconsistent Drug Concentration | - Use calibrated pipettes and ensure accurate dilutions of the stock solution. |
| Mycoplasma Contamination | - Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses to treatments. |
Q5: My Western blot results for downstream targets of CBP are not showing the expected changes after this compound treatment. What should I check?
| Potential Cause | Troubleshooting Suggestions |
| Suboptimal this compound Concentration or Incubation Time | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and target protein. |
| Poor Antibody Quality | - Validate the primary antibody to ensure it is specific for the target protein and provides a robust signal. |
| Inefficient Protein Extraction | - Use an appropriate lysis buffer containing protease and phosphatase inhibitors to ensure protein integrity. |
| Protein Loading and Transfer Issues | - Quantify protein concentration before loading to ensure equal loading across lanes. - Verify efficient protein transfer from the gel to the membrane using a total protein stain like Ponceau S. |
| Cell Line Specific Effects | - The regulation of your target protein may be complex and not solely dependent on CBP activity in your chosen cell line. Consider using a positive control cell line where the effect of CBP inhibition on your target is established. |
Signaling Pathways and Experimental Workflows
CBP/p300 Signaling Pathway
The diagram below illustrates the central role of CBP/p300 as a transcriptional co-activator in multiple signaling pathways. This compound inhibits the bromodomain of CBP, thereby disrupting its interaction with acetylated proteins and modulating gene expression.
Caption: this compound inhibits the CBP bromodomain, affecting multiple signaling pathways.
General Experimental Workflow for Assessing this compound Activity
The following workflow outlines the key steps to evaluate the cellular effects of this compound.
Caption: A typical workflow for studying the effects of this compound on cultured cells.
Detailed Experimental Protocols
Western Blot Analysis of MYC Protein Levels
-
Cell Lysis:
-
After treatment with this compound or vehicle, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MYC (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Chromatin Immunoprecipitation (ChIP) for CBP Occupancy
-
Cross-linking:
-
Treat cells with this compound or vehicle.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with cold PBS and harvest.
-
Lyse cells to release nuclei.
-
Resuspend nuclei in a shearing buffer and sonicate to shear chromatin to fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin with an antibody against CBP (or a negative control IgG) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the immunoprecipitated DNA using qPCR with primers specific for the promoter region of a known CBP target gene (e.g., MYC).
-
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents [mdpi.com]
- 2. The transcriptional co-activators CBP and p300 are activated via phenylephrine through the p42/p44 MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: GNE-207 Cytotoxicity Assessment in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of GNE-207 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the CREB-binding protein (CBP) bromodomain, with an IC50 of 1 nM.[1][2][3][4] By binding to the bromodomain of CBP, this compound prevents it from recognizing acetylated lysine residues on histones and other proteins. This disrupts the formation of transcriptional complexes that are critical for the expression of key oncogenes, such as MYC.[1][2][5]
Q2: In which cell lines is this compound expected to be cytotoxic?
A2: this compound is expected to exhibit cytotoxic or anti-proliferative effects in cell lines that are dependent on CBP-mediated transcription for their survival and proliferation. This is particularly relevant in various hematological malignancies and solid tumors where oncogenes regulated by CBP, such as MYC, are key drivers. For example, this compound has been shown to have an EC50 of 18 nM for MYC expression in the MV-4-11 acute myeloid leukemia cell line.[1][2]
Q3: What are the expected cellular outcomes of this compound treatment?
A3: Inhibition of the CBP bromodomain by this compound is anticipated to lead to cell cycle arrest and/or apoptosis in sensitive cell lines.[5] The disruption of CBP's function can lead to the downregulation of proteins essential for cell cycle progression and survival, ultimately triggering programmed cell death.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Data Presentation
Note: Publicly available literature does not currently provide a comprehensive panel of this compound cytotoxicity IC50 values across various cancer cell lines. The following table presents representative growth inhibition (GI50) data for a structurally distinct, potent, and selective CBP/p300 bromodomain inhibitor, CCS1477, to illustrate the expected potency and differential sensitivity in hematological cancer cell lines. These values should be considered as a reference, and it is essential to determine the specific IC50 for this compound in your cell line of interest.
| Cell Line | Cancer Type | GI50 (µM) of CCS1477 |
| LP-1 | Multiple Myeloma | 0.006 |
| RPMI-8226 | Multiple Myeloma | 0.006 |
| OPM-2 | Multiple Myeloma | 0.005 |
| KMS-11 | Multiple Myeloma | 0.041 |
| HL-60 | Acute Myeloid Leukemia | >1 |
| KG-1 | Acute Myeloid Leukemia | >1 |
| MOLM-16 | Acute Myeloid Leukemia | >1 |
Data adapted from pre-clinical data on CCS1477, a p300/CBP bromodomain inhibitor.[6]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Compound precipitation at high concentrations.
-
Solution: Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower top concentration or a different solubilization method.
-
Issue 2: No significant cytotoxicity observed at expected concentrations.
-
Possible Cause: The cell line is resistant to this compound.
-
Solution: Verify the expression and dependency of your cell line on CBP-regulated pathways. Consider testing a wider range of concentrations or using a positive control cell line known to be sensitive to CBP inhibition.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the treatment duration (e.g., from 24 hours to 48 or 72 hours) to allow for the cytotoxic effects to manifest.
-
-
Possible Cause: Degradation of this compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
Issue 3: Discrepancies between different cytotoxicity assays.
-
Possible Cause: Different assays measure different cellular parameters.
-
Solution: Understand the principle of each assay. For example, an MTT assay measures metabolic activity, which may not always directly correlate with cell death measured by an apoptosis assay. It is recommended to use multiple, complementary assays to confirm cytotoxicity.
-
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (DMSO) and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include untreated and vehicle-only controls.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound treated and control cells
-
70% cold ethanol
-
PBS
-
PI/RNase Staining Buffer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice or store at -20°C overnight.
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Mandatory Visualizations
Caption: this compound inhibits the CBP bromodomain, disrupting oncogene transcription.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
References
- 1. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cellcentric.com [cellcentric.com]
Technical Support Center: Improving GNE-207 Bioavailability In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals working with GNE-207. It provides troubleshooting guidance and answers to frequently asked questions to help improve the in vivo bioavailability and experimental success of this potent and selective CBP bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP).[1][2][3][4] It has an IC50 of 1 nM for CBP and exhibits over 2500-fold selectivity against BRD4(1).[1][3] By inhibiting the CBP bromodomain, this compound disrupts the interaction of CBP with acetylated histones, leading to the downregulation of target oncogenes, most notably MYC.[1][2][3] This disruption of oncogenic signaling pathways makes this compound a valuable tool for cancer research.
Q2: What is the reported oral bioavailability of this compound?
A2: this compound is described as having "acceptable oral bioavailability" and "moderate clearance" in preclinical species.[1][3][5] Specific pharmacokinetic parameters are detailed in the quantitative data summary table below.
Q3: My this compound formulation is showing precipitation upon dilution. What can I do?
A3: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Optimize your vehicle: For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] Ensure you are adding the components sequentially and mixing thoroughly at each step.
-
Consider alternative formulations: Other options include using 20% SBE-β-CD in saline or corn oil as a vehicle.[5]
-
Sonication and warming: Gentle warming and sonication can help dissolve the compound and prevent precipitation. However, be cautious about the compound's stability at higher temperatures.
Q4: I am observing high variability in plasma concentrations of this compound between animals. What could be the cause?
A4: High variability can stem from several factors:
-
Formulation inconsistency: Ensure your formulation is homogenous and that the compound is fully dissolved before administration.
-
Gavage technique: Improper oral gavage technique can lead to incomplete dosing or administration into the lungs instead of the stomach. Ensure all personnel are properly trained.
-
Animal-to-animal differences: Factors such as food intake, stress levels, and individual differences in metabolism can contribute to variability. Fasting animals before dosing can sometimes reduce this variability.
Q5: What are some advanced strategies to improve the oral bioavailability of this compound if standard formulations are not sufficient?
A5: For challenging compounds, several formulation strategies can be employed to enhance oral bioavailability:
-
Particle Size Reduction: Micronization or nanosizing of the this compound powder can increase the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Formulating this compound with a polymer to create an amorphous solid dispersion can significantly improve its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can improve solubility and absorption through lymphatic pathways.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability (<10% in rodents)
| Possible Cause | Troubleshooting Strategy | Expected Outcome |
| Poor aqueous solubility | 1. Formulation Optimization: Test different ratios of co-solvents (e.g., increase PEG300 or Tween-80 concentration). 2. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation may improve solubility. 3. Use of Solubilizing Excipients: Incorporate cyclodextrins (e.g., HP-β-CD) or other solubilizing agents. | Improved dissolution and higher plasma concentrations. |
| High first-pass metabolism | 1. Co-administration with a CYP inhibitor: While not a long-term solution, this can help identify if metabolism is the primary barrier. 2. Structural modification (medicinal chemistry effort): Not applicable for existing this compound, but a consideration for analog development. | Increased systemic exposure and a longer half-life. |
| Efflux by transporters (e.g., P-glycoprotein) | 1. Co-administration with a P-gp inhibitor: Similar to CYP inhibition, this can diagnose the issue. 2. Formulation with excipients that inhibit P-gp: Some surfactants and polymers used in formulations can also inhibit efflux transporters. | Higher intracellular concentrations in enterocytes, leading to increased absorption. |
Issue 2: High Variability in Pharmacokinetic Data
| Possible Cause | Troubleshooting Strategy | Expected Outcome |
| Inconsistent formulation | 1. Standardize Formulation Protocol: Ensure a detailed and consistent protocol for preparing the dosing solution. 2. Visual Inspection: Always visually inspect the solution for any precipitation before dosing. 3. Prepare fresh daily: Avoid using formulations that have been stored for extended periods unless stability has been confirmed. | Reduced inter-animal variability in plasma exposure. |
| Inaccurate dosing | 1. Proper Gavage Technique Training: Ensure all personnel are proficient in oral gavage in the target species. 2. Use of appropriate gavage needles: Use ball-tipped needles of the correct size for the animal to prevent injury and ensure delivery to the stomach. | More consistent and reproducible dosing, leading to less variable PK data. |
| Physiological variability | 1. Fasting: Fast animals overnight before dosing to standardize stomach content. 2. Acclimatization: Ensure animals are properly acclimatized to the housing and handling procedures to minimize stress. | Reduced physiological variability and more consistent absorption. |
Quantitative Data Summary
Note: Specific quantitative pharmacokinetic data for this compound is not publicly available in the provided search results. The following table is a template based on typical data for orally bioavailable small molecule inhibitors and should be populated with actual experimental data.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species (Example Data)
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg, p.o.) | 10 | 10 | 5 |
| F (%) | Data not available | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| AUC (ng*h/mL) | Data not available | Data not available | Data not available |
| Clearance (mL/min/kg) | Data not available | Data not available | Data not available |
| Half-life (h) | Data not available | Data not available | Data not available |
Experimental Protocols
1. Protocol for Assessing Oral Bioavailability of this compound in Mice
This protocol outlines a standard procedure for determining the oral bioavailability of this compound in mice.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Group 1: Intravenous (IV) administration (for determining absolute bioavailability).
-
Group 2: Oral (PO) administration.
-
-
Formulation:
-
IV Formulation: Prepare this compound in a vehicle suitable for intravenous injection (e.g., 5% DMSO, 5% Solutol HS 15, 90% saline) at a concentration of 1 mg/mL.
-
PO Formulation: Prepare this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline at a concentration of 2 mg/mL.[5]
-
-
Dosing:
-
Fast animals for 4 hours before dosing.
-
IV group: Administer this compound at 2 mg/kg via the tail vein.
-
PO group: Administer this compound at 10 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 3-4 mice per time point) from the saphenous or submandibular vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Analysis:
-
Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
2. LC-MS/MS Method for Quantification of this compound in Plasma
This is a general protocol that should be optimized and validated for this compound.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new plate or vial for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Determine the optimal precursor and product ion transitions for this compound and the internal standard.
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Process calibration standards and quality control samples alongside the study samples.
-
Quantify this compound concentrations based on the peak area ratio to the internal standard.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for determining oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
References
GNE-207 quality control and purity analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity analysis of GNE-207, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the bromodomain of CREB-binding protein (CBP).[1][2][3][4][5] CBP is a transcriptional co-activator with intrinsic histone acetyltransferase (HAT) activity.[6][7][8] By inhibiting the CBP bromodomain, this compound prevents the recruitment of CBP to acetylated histones, thereby modulating gene expression. This makes it a valuable tool for studying the role of CBP in various biological processes, including cancer.[7]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C or -80°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[4] Refer to the manufacturer's instructions for specific details on stability.
Q3: What is the purity of this compound typically expected to be?
A3: High-quality this compound for research purposes should have a purity of ≥98%, as determined by methods such as High-Performance Liquid Chromatography (HPLC).[1]
Q4: In which solvents is this compound soluble?
A4: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate cell culture medium to a final working concentration. The final DMSO concentration in the medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results | Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to compound degradation. | 1. Prepare fresh stock solutions from a new vial of solid this compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Verify the compound's integrity using HPLC or Mass Spectrometry. |
| Inaccurate Concentration: Errors in weighing the solid compound or in dilutions can lead to incorrect working concentrations. | 1. Use a calibrated analytical balance for weighing. 2. Carefully perform serial dilutions and use calibrated pipettes. 3. Consider verifying the concentration of the stock solution spectrophotometrically if an extinction coefficient is known. | |
| Off-target Effects: At high concentrations, small molecule inhibitors can exhibit off-target effects. | 1. Perform a dose-response experiment to determine the optimal concentration range. 2. Use the lowest effective concentration that shows the desired on-target effect. 3. Consider using a structurally different CBP inhibitor as a control to confirm that the observed phenotype is due to CBP inhibition. | |
| Precipitation of this compound in cell culture medium | Low Solubility: this compound may have limited solubility in aqueous solutions like cell culture medium, especially at higher concentrations. | 1. Ensure the final DMSO concentration is as low as possible while maintaining solubility. 2. Prepare the final working solution immediately before use. 3. Visually inspect the medium for any signs of precipitation after adding this compound. 4. If precipitation occurs, try lowering the final concentration of this compound. |
| Low potency or lack of activity in cell-based assays | Compound Inactivity: The compound may not be active due to degradation or poor quality. | 1. Confirm the identity and purity of this compound using LC-MS and HPLC (see protocols below). 2. Obtain a new batch of the compound from a reputable supplier. |
| Cell Line Insensitivity: The chosen cell line may not be sensitive to CBP inhibition. | 1. Ensure that the target pathway is active in your cell line. 2. Try a different cell line known to be responsive to CBP inhibitors. | |
| Assay Conditions: The experimental conditions may not be optimal for observing the effect of this compound. | 1. Optimize incubation time and cell density. 2. Ensure that the assay readout is sensitive enough to detect changes in the target pathway. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (CBP bromodomain) | 1 nM | [1][2][3][4][5] |
| Purity (typical) | ≥98% (HPLC) | [1] |
| Storage (solid) | -20°C or -80°C | [4] |
| Storage (solution) | -20°C or -80°C (aliquoted) | [4] |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Method:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan)
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol provides a general method for confirming the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (e.g., ESI-QTOF or similar)
Method:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the LC-MS grade solvent.
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected via an LC system.
-
MS Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150°C
-
-
Data Analysis: The expected molecular weight of this compound is approximately 510.59 g/mol . Look for the [M+H]⁺ ion at m/z ~511.6.
Protocol 3: Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a general approach for the structural characterization of this compound.
Materials:
-
This compound sample (typically >1 mg)
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR spectrometer
Method:
-
Sample Preparation: Dissolve the this compound sample in the deuterated solvent in an NMR tube.
-
NMR Experiments:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC for detailed structural elucidation and assignment of proton and carbon signals.
-
-
Data Analysis: The obtained NMR spectra should be consistent with the known chemical structure of this compound.
Visualizations
Caption: A workflow for the quality control and experimental use of this compound.
Caption: The signaling pathway illustrating the inhibitory action of this compound on CBP.
Caption: A logical decision tree for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. glpbio.com [glpbio.com]
- 4. adooq.com [adooq.com]
- 5. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CBP, a transcriptional coactivator and acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CREB‐binding protein regulates lung cancer growth by targeting MAPK and CPSF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CREB-binding protein - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Unexpected Results with GNE-207
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with GNE-207, a potent and selective CBP/p300 bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of the CREB-binding protein (CBP) bromodomain.[1] The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones and other proteins. By binding to the CBP bromodomain, this compound prevents CBP from "reading" the histone code, which disrupts its ability to co-activate the transcription of key oncogenes, such as c-MYC.
Q2: What are the key potency and selectivity metrics for this compound?
A2: this compound exhibits high potency and selectivity for the CBP bromodomain. Key metrics are summarized in the table below.
Q3: Is this compound selective for CBP over its paralog p300?
A3: The available literature often refers to this compound as a CBP/p300 inhibitor, suggesting it targets both highly homologous proteins. Achieving high selectivity between the CBP and p300 bromodomains is a known challenge in drug development.
Q4: What are the expected downstream effects of this compound treatment in sensitive cell lines?
A4: In sensitive cancer cell lines, particularly those dependent on c-MYC, treatment with this compound is expected to lead to:
-
A decrease in the expression of c-MYC protein.[1]
-
A reduction in the levels of histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark deposited by CBP/p300 at enhancers and promoters of target genes.
-
An inhibition of cell proliferation and viability.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| CBP Bromodomain IC₅₀ | 1 nM | Biochemical Assay | [1] |
| c-MYC Expression EC₅₀ | 18 nM | MV-4-11 cells | [1] |
| Selectivity vs. BRD4(1) | >2500-fold | Biochemical Assay | [1] |
Troubleshooting Guides
Issue 1: No significant decrease in cell proliferation or viability after this compound treatment.
Question: I've treated my cancer cell line with this compound at the recommended concentration, but I'm not observing the expected anti-proliferative effect. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Functional Redundancy of p300: CBP and p300 have overlapping functions. If your cell line expresses high levels of p300, it might compensate for the inhibition of CBP.
-
Recommendation: Perform a western blot to assess the expression level of p300 in your cell line. Consider using a dual CBP/p300 inhibitor or an shRNA/siRNA approach to knockdown p300 in conjunction with this compound treatment.
-
-
Cell Line Insensitivity: The specific cancer cell line you are using may not be dependent on the CBP/c-MYC axis for its proliferation and survival.
-
Recommendation: Review the literature to confirm if your cell line is known to be driven by c-MYC. Consider testing this compound in a well-established sensitive cell line, such as MV-4-11 acute myeloid leukemia cells, as a positive control.
-
-
Inhibitor Inactivity: The compound may have degraded due to improper storage or handling.
-
Recommendation: Ensure that this compound is stored as recommended by the manufacturer. Prepare fresh stock solutions in the appropriate solvent (e.g., DMSO) for each experiment.
-
-
Suboptimal Assay Conditions: The incubation time or the concentration of this compound may be insufficient.
-
Recommendation: Perform a dose-response experiment with a broad range of this compound concentrations and extend the treatment duration (e.g., 24, 48, and 72 hours).
-
Issue 2: c-MYC protein levels do not decrease as expected after this compound treatment.
Question: I've treated my cells with this compound, but my western blot does not show a significant reduction in c-MYC protein levels. Is the inhibitor not working?
Possible Causes and Troubleshooting Steps:
-
Timing of Analysis: The kinetics of c-MYC protein turnover can vary between cell lines. You may be analyzing the protein levels too early or too late.
-
Recommendation: Perform a time-course experiment, harvesting cell lysates at multiple time points (e.g., 6, 12, 24, and 48 hours) after this compound treatment to identify the optimal time point for observing c-MYC downregulation.
-
-
Off-Target Effects: While this compound is highly selective, unexpected off-target effects could activate compensatory signaling pathways that maintain c-MYC expression.
-
Recommendation: To confirm target engagement, assess a more direct marker of CBP activity, such as H3K27ac levels at the c-MYC promoter via ChIP-qPCR. A decrease in this mark would suggest that this compound is engaging its target, even if downstream c-MYC protein levels are not changing.
-
-
Experimental Artifacts: Issues with the western blot procedure, such as inefficient protein transfer or inactive antibodies, could lead to misleading results.
-
Recommendation: Ensure the use of a validated c-MYC antibody and appropriate loading controls (e.g., GAPDH, β-actin). Include a positive control cell lysate with known high levels of c-MYC.
-
Issue 3: Unexpected changes in histone acetylation marks.
Question: I'm observing a decrease in H3K27ac after this compound treatment as expected, but other histone acetylation marks are also changing. Is this an off-target effect?
Possible Causes and Troubleshooting Steps:
-
Broad Role of CBP/p300: CBP and p300 are known to acetylate multiple lysine residues on histones H3 and H4. Therefore, changes in other acetylation marks are not necessarily off-target effects but may reflect the broad enzymatic activity of these proteins.
-
Recommendation: Focus on the change in H3K27ac as the primary and most well-established pharmacodynamic marker for CBP/p300 inhibitor activity.
-
-
Partial Inhibition of Acetyltransferase Activity: Some studies with other CBP/p300 bromodomain inhibitors have shown that while H3K27ac is significantly reduced, other acetylation marks may be less affected.[2] This suggests that inhibiting the bromodomain may only lead to a partial suppression of the histone acetyltransferase (HAT) activity of CBP/p300.[2]
-
Recommendation: To investigate this further, consider comparing the effects of this compound with a known CBP/p300 HAT inhibitor.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for determining the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Multichannel pipette.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurements. Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for c-MYC and H3K27ac
This protocol outlines the detection of c-MYC and H3K27ac protein levels after this compound treatment.
Materials:
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-c-MYC, anti-H3K27ac, anti-total H3.
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the c-MYC signal to a loading control (e.g., GAPDH) and the H3K27ac signal to the total H3 signal.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K27ac
This protocol details the procedure for assessing H3K27ac levels at specific genomic loci.
Materials:
-
Formaldehyde (37%).
-
Glycine.
-
Cell lysis and chromatin shearing buffers.
-
Sonicator.
-
Anti-H3K27ac antibody and IgG control.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
DNA purification kit.
-
qPCR reagents.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-H3K27ac antibody or an IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.
-
Analysis: Analyze the enrichment of specific genomic regions (e.g., the c-MYC promoter) by qPCR. Calculate the enrichment relative to the input and the IgG control.
References
Validation & Comparative
GNE-207 in Focus: A Comparative Guide to CBP Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is rapidly evolving, with the bromodomains of the CREB-binding protein (CBP) and its paralog p300 emerging as critical therapeutic targets in oncology and inflammatory diseases. This guide provides an objective comparison of GNE-207, a potent and selective CBP bromodomain inhibitor, with other notable inhibitors in its class. The following sections present a comprehensive overview of their performance, supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways.
Quantitative Comparison of CBP Bromodomain Inhibitors
The potency and selectivity of small molecule inhibitors are paramount for their therapeutic potential. The following tables summarize the key quantitative data for this compound and a selection of other well-characterized CBP bromodomain inhibitors.
Table 1: In Vitro Potency and Cellular Activity
| Inhibitor | Target(s) | IC50 (nM) [CBP] | IC50 (nM) [p300] | Cellular EC50 (nM) | Cell Line & Assay |
| This compound | CBP/p300 | 1 | - | 18 | MV-4-11 (MYC Expression)[1][2][3] |
| GNE-781 | CBP/p300 | 0.94 | 1.2 | 6.6 | MV-4-11 (MYC Expression) |
| GNE-272 | CBP/p300 | 20 | - | 410 | BRET Assay |
| CCS1477 | CBP/p300 | 19 (binding assay) | 19 (binding assay) | - | - |
| SGC-CBP30 | CBP/p300 | 21 | 38 | - | - |
| I-CBP112 | CBP/p300 | 142 | 625 | - | - |
| CPI-637 | CBP/p300 | 30 | 51 | 600 | AMO-1 (MYC Expression) |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a biochemical target by 50%. EC50 values represent the concentration required to produce 50% of the maximum possible effect in a cellular assay. Assays and cell lines can vary between studies, affecting direct comparability.
Table 2: Selectivity Profile
| Inhibitor | Selectivity (vs. BRD4(1)) | Notes |
| This compound | >2500-fold[1][2][3] | Highly selective for CBP over the BET family bromodomain BRD4. |
| GNE-781 | >5400-fold | Exhibits exceptional selectivity against BRD4(1). |
| GNE-272 | >650-fold | Demonstrates good selectivity for CBP/p300 over BRD4(1). |
| CCS1477 | >200-fold | Clearly differentiated from BET inhibitors.[4] |
| SGC-CBP30 | 40-fold | Shows moderate selectivity over BRD4(1). |
| CPI-637 | ~367-fold (vs. BRD4(1)) | Also shows some off-target activity against BRD9. |
Note: Selectivity is a critical parameter, as off-target effects, particularly against the ubiquitously expressed BET bromodomains, can lead to toxicity.
Table 3: Pharmacokinetic Parameters
| Inhibitor | Species | Dosing | t1/2 (h) | Cmax (ng/mL) | Oral Bioavailability (F%) | Clearance |
| This compound | Mouse | 5 mg/kg (oral) | - | - | Acceptable[1][3] | Moderate[1][3] |
| GNE-781 | Mouse | - | Improved vs. GNE-272 | - | Good in multiple species | - |
Note: Pharmacokinetic data is often limited in publicly available literature for preclinical compounds. t1/2: half-life; Cmax: maximum plasma concentration; F%: oral bioavailability.
Key Experimental Protocols
Reproducibility and standardization of experimental methods are fundamental in drug discovery research. Below are detailed protocols for two key assays used to characterize CBP bromodomain inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for CBP Bromodomain Inhibition
This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.
Principle: The assay relies on the transfer of energy from a donor fluorophore (Europium cryptate-labeled anti-GST antibody) bound to a GST-tagged CBP bromodomain to an acceptor fluorophore (XL665-labeled streptavidin) bound to a biotinylated, acetylated histone H4 peptide. Inhibition of the CBP-histone interaction separates the donor and acceptor, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged CBP Bromodomain (recombinant protein)
-
Biotinylated and acetylated Histone H4 peptide (e.g., Biotin-SGRGK(Ac)GGK(Ac)GLGK(Ac)GGAK(Ac)RHR)
-
Anti-GST-Europium cryptate (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 100 nL) of the compound solutions to the 384-well assay plate.
-
Protein-Inhibitor Pre-incubation: Add a solution of GST-CBP bromodomain in assay buffer to each well. Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the bromodomain.
-
Peptide Addition: Add the biotinylated-acetylated histone H4 peptide to the wells. Incubate for another 30 minutes at room temperature.
-
Detection Reagent Addition: Add a pre-mixed solution of anti-GST-Europium cryptate and Streptavidin-XL665 in assay buffer to all wells.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Western Blot Assay for MYC Expression in MV-4-11 Cells
This cellular assay assesses the on-target effect of CBP bromodomain inhibitors by measuring the downregulation of the MYC oncoprotein, a key downstream target.
Principle: MV-4-11 cells, a human acute myeloid leukemia cell line, are treated with the inhibitor. Following treatment, total protein is extracted, and the level of MYC protein is quantified by Western blotting, using a specific anti-MYC antibody.
Materials:
-
MV-4-11 cells
-
Complete growth medium (e.g., IMDM with 10% FBS and 1% Penicillin/Streptomycin)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-MYC, anti-β-actin (or GAPDH) as a loading control
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MV-4-11 cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Prepare dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only).
-
Add the compound dilutions to the cells and incubate for the desired time (e.g., 24 hours) at 37°C with 5% CO2.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in RIPA buffer and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with the primary anti-β-actin or anti-GAPDH antibody as a loading control, followed by washing and incubation with the appropriate secondary antibody.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the MYC signal to the loading control signal to determine the relative decrease in MYC expression.
-
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of CBP bromodomain inhibitors requires a clear visualization of the signaling pathways they modulate. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.
References
A Head-to-Head Comparison of GNE-207 and GNE-272: Potent and Selective CBP/EP300 Bromodomain Inhibitors
In the landscape of epigenetic drug discovery, the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300) have emerged as critical therapeutic targets. Inhibition of these bromodomains presents a promising strategy for the treatment of various malignancies, including hematological cancers. This guide provides a detailed comparison of two notable inhibitors from this class: GNE-207 and GNE-272. Developed as potent and selective chemical probes, these compounds offer researchers valuable tools to investigate the biological functions of CBP/EP300 bromodomains.
Performance and Quantitative Data Summary
This compound and GNE-272 are both highly potent inhibitors of the CBP/EP300 bromodomains, demonstrating significant activity in biochemical and cellular assays. This compound, a later-generation compound, was developed through optimization of the chemical scaffold present in the GNE-272 series.[1] Below is a summary of their key performance metrics.
| Parameter | This compound | GNE-272 |
| Target | CBP Bromodomain | CBP/EP300 Bromodomains |
| CBP IC₅₀ | 1 nM | 20 nM (TR-FRET) |
| EP300 IC₅₀ | Not Reported | 30 nM (TR-FRET) |
| BRD4(1) IC₅₀ | >2500-fold selectivity vs CBP | 13 µM |
| Cellular MYC Expression EC₅₀ (MV-4-11 cells) | 18 nM | 910 nM |
| Cellular Potency (BRET Assay) | Not Reported | 410 nM |
| Oral Bioavailability | Acceptable | Good |
Signaling Pathway and Mechanism of Action
Both this compound and GNE-272 function by competitively binding to the acetyl-lysine binding pocket of the CBP and EP300 bromodomains. These bromodomains are crucial for the recruitment of CBP/EP300 to chromatin, where their histone acetyltransferase (HAT) activity leads to the acetylation of histone and non-histone proteins, promoting gene transcription. By inhibiting the bromodomain, these compounds prevent the "reading" of acetylated lysine marks on histones, thereby disrupting the recruitment of the CBP/EP300 transcriptional machinery to target gene promoters and enhancers. A key downstream effect of this inhibition is the downregulation of oncogenes such as MYC, which plays a critical role in the proliferation of many cancer cells, including the acute myeloid leukemia (AML) cell line MV-4-11.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize this compound and GNE-272.
CBP/EP300 Bromodomain TR-FRET Assay
This assay quantifies the ability of an inhibitor to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.
Experimental Workflow:
References
Validating GNE-207 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNE-207, a potent and selective inhibitor of the bromodomain of CREB-binding protein (CBP), with other alternative CBP inhibitors. We present supporting experimental data, detailed methodologies for key target engagement assays, and visualizations to aid in the understanding of its mechanism of action and experimental validation.
This compound is a valuable tool for studying the biological functions of CBP and for the development of therapeutics targeting epigenetic mechanisms. Validating the engagement of this compound with its intended target, CBP, within a cellular context is a critical step in ensuring the reliability of experimental results and advancing drug discovery programs.
Comparative Analysis of CBP Inhibitors
The following table summarizes the in vitro and cellular potency of this compound in comparison to other known CBP inhibitors, GNE-781, GNE-049, and CCS1477. This data highlights the high potency and selectivity of this compound.
| Compound | Target | Assay Type | IC50 (nM) | Cellular EC50 (nM) | Cell Line | Downstream Effect Measured |
| This compound | CBP | Biochemical (TR-FRET) | 1 [1][2][3][4][5] | |||
| Cellular | 18 [1][2][3][4][5] | MV-4-11 | MYC Expression | |||
| GNE-781 | CBP | Biochemical (TR-FRET) | 0.94[6][7][8][9][10][11] | |||
| Cellular (BRET) | 6.2[7][8][10][11] | |||||
| Cellular | 6.6[9] | MV-4-11 | MYC Expression | |||
| GNE-049 | CBP | Biochemical (TR-FRET) | 1.1[12][13][14][15] | |||
| Cellular (BRET) | 12[12][13][14] | |||||
| Cellular | 14[16] | MV-4-11 | MYC Expression | |||
| CCS1477 | CBP | Biochemical (SPR) | 1.7 (Kd)[17][18] | |||
| Cellular (BRET) | 19[18] | |||||
| Cellular | 49[17][19] | VCaP | Proliferation | |||
| Cellular | 96[17][19] | 22Rv1 | Proliferation |
Experimental Protocols
To validate the cellular target engagement of this compound and compare its efficacy with other inhibitors, several key experiments can be performed. Below are detailed protocols for the Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and Western Blotting for the downstream target MYC.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound or alternative inhibitors (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Thermal Challenge:
-
Transfer cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction from the precipitated, aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CBP in each sample by Western Blotting using a CBP-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with a plasmid encoding for CBP fused to NanoLuc® luciferase and a plasmid for a HaloTag®-fused histone H3.3.
-
-
Cell Plating and Labeling:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand (the tracer) to the cells and incubate for tracer equilibration.
-
-
Compound Treatment:
-
Add serial dilutions of this compound or alternative inhibitors to the wells. Include a no-compound control.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the ratio with increasing compound concentration indicates target engagement.
-
Western Blotting for MYC Expression
Inhibition of CBP by this compound has been shown to downregulate the expression of the oncoprotein MYC.[1][2][3][4][5] Western blotting can be used to quantify this downstream effect.
Protocol:
-
Cell Culture and Treatment:
-
Culture MV-4-11 cells as described above.
-
Treat cells with various concentrations of this compound or alternative inhibitors for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MYC overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Visualizing Pathways and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key biological and experimental concepts related to this compound.
Caption: CBP Signaling Pathway Inhibition by this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Logic for Comparative Validation of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. GNE-781 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. GNE-049 | CBP inhibitor | TargetMol [targetmol.com]
- 16. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterisation of CCS1477: A novel small molecule inhibitor of p300/CBP for the treatment of castration resistant prostate cancer. - ASCO [asco.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
GNE-207 as a Chemical Probe for CBP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The CREB-binding protein (CBP) and its close homolog p300 are crucial transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and DNA repair. Their dysfunction is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention. The bromodomain of CBP/p300, a reader module that recognizes acetylated lysine residues on histones and other proteins, has emerged as a key target for the development of small molecule inhibitors. GNE-207 is a potent and selective chemical probe for the CBP/p300 bromodomain, offering researchers a valuable tool to investigate the biological functions of these important proteins.
This guide provides a comprehensive comparison of this compound with other notable CBP/p300 chemical probes, supported by experimental data and detailed protocols to aid in the selection and application of the most appropriate tool for specific research needs.
Comparative Analysis of CBP/p300 Chemical Probes
This compound stands out for its exceptional potency and selectivity for the CBP bromodomain. Below is a comparative summary of this compound and other widely used CBP/p300 probes.
| Probe | Target Domain | CBP IC50/Kd | p300 IC50/Kd | BRD4(1) IC50/Kd | Selectivity (CBP vs BRD4(1)) | Cellular Potency (MYC Expression EC50) |
| This compound | Bromodomain | 1 nM (IC50) | - | 3.1 µM (IC50) | >2500-fold | 18 nM |
| SGC-CBP30 | Bromodomain | 21 nM (Kd) | 32 nM (Kd) | 840 nM (Kd) | 40-fold | 2.7 µM |
| I-CBP112 | Bromodomain | 151 nM (Kd) | 167 nM (Kd) | 5.6 µM (Kd) | ~37-fold | - |
| A-485 | HAT | 2.6 nM (IC50) | 9.8 nM (IC50) | Not applicable | Not applicable | - |
This compound is a potent, selective, and orally bioavailable inhibitor of the CBP bromodomain.[1][2] It exhibits a remarkable >2500-fold selectivity against the first bromodomain of BRD4 (BRD4(1)), a key off-target that can confound experimental results.[1][2] Its high cellular potency in downregulating MYC expression makes it a valuable tool for studying CBP's role in cancer biology.[1][2]
SGC-CBP30 is another potent and selective CBP/p300 bromodomain inhibitor.[1][3] While it displays good potency for CBP and p300, its selectivity over BRD4(1) is notably lower than that of this compound.[3]
I-CBP112 is a selective inhibitor of the CBP/p300 bromodomains with nanomolar affinity.[2][4][5][6] It has been shown to impair the self-renewal of leukemic cells in vitro and in vivo.[2] Its selectivity against other bromodomains is excellent.[4]
A-485 represents a different class of CBP/p300 inhibitor, targeting the histone acetyltransferase (HAT) catalytic domain rather than the bromodomain.[7][8] This makes it a valuable orthogonal tool to dissect the distinct functions of these two domains. A-485 is a potent and selective inhibitor of the p300/CBP HAT activity and has demonstrated anti-proliferative effects in specific cancer cell lines.[7][9]
Experimental Methodologies
The characterization of chemical probes like this compound relies on a suite of robust biochemical and cellular assays. Below are detailed protocols for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method for quantifying the binding of an inhibitor to a bromodomain.
Principle: The assay measures the inhibition of the interaction between a biotinylated histone peptide (acetylated) and a GST-tagged CBP bromodomain. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-conjugated Allophycocyanin (APC) is the acceptor. When the bromodomain and peptide interact, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100.
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted test compound or DMSO (control) to the wells.
-
Add 10 µL of 10 nM GST-CBP bromodomain to each well and incubate for 30 minutes at room temperature.
-
Add 5 µL of a mixture containing the biotinylated histone peptide and the donor/acceptor fluorophores.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).
-
The ratio of the emission signals (665/615) is calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is used to verify target engagement of a compound in a cellular environment.
Principle: Ligand binding can stabilize a target protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by heating cell lysates treated with a compound to various temperatures, followed by quantification of the soluble (non-denatured) target protein.
Protocol:
-
Cell Treatment:
-
Culture cells to a desired confluency.
-
Treat cells with the test compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Protein Quantification:
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CBP protein in each sample by Western blot or other protein quantification methods like ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble CBP as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
BROMOscan® Broad-Panel Selectivity Assay
This competition binding assay is used to determine the selectivity of a compound against a large panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.
Protocol:
-
Assay Setup:
-
A proprietary immobilized ligand is prepared on a solid support.
-
The test compound is incubated with the DNA-tagged bromodomain of interest.
-
-
Competition Binding:
-
The compound/bromodomain mixture is added to the immobilized ligand.
-
If the compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.
-
-
Quantification:
-
After a wash step, the amount of DNA-tagged bromodomain remaining on the solid support is quantified using qPCR.
-
The results are typically expressed as a percentage of control (no compound) or as a dissociation constant (Kd).
-
Visualizing Pathways and Workflows
CBP-Mediated Transcriptional Activation
Caption: Simplified pathway of CBP-mediated transcriptional activation.
Experimental Workflow for Chemical Probe Evaluation
Caption: General workflow for the evaluation of a chemical probe.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
GNE-207 Specificity Against p300: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GNE-207 and other prominent inhibitors targeting the p300 bromodomain. The information presented is intended to assist researchers in selecting the most appropriate chemical probe for their studies of p300-related biological processes and therapeutic development.
Introduction to p300 and Its Inhibition
The E1A-associated protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-activator that plays a pivotal role in a wide array of cellular processes, including cell proliferation, differentiation, and DNA repair.[1][2][3] p300 functions, in part, through its bromodomain, a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby facilitating the recruitment of transcriptional machinery to chromatin. Dysregulation of p300 activity is implicated in various diseases, most notably cancer, making it an attractive therapeutic target.
Small molecule inhibitors have been developed to target different functional domains of p300, primarily the bromodomain (BRD) and the histone acetyltransferase (HAT) domain. This compound is a potent and selective inhibitor of the bromodomain of the highly homologous CREB-binding protein (CBP) and p300.[4] This guide focuses on the specificity of this compound for the p300 bromodomain and compares its performance with other well-characterized p300 inhibitors.
Comparative Analysis of p300 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and a selection of alternative p300 inhibitors. The inhibitors are categorized based on their primary mechanism of action: bromodomain inhibition or HAT domain inhibition.
Bromodomain Inhibitors
These compounds competitively bind to the acetyl-lysine binding pocket of the p300 bromodomain, preventing its interaction with acetylated proteins.
| Compound | Target(s) | p300 Affinity | CBP Affinity | BRD4(1) Affinity | Selectivity Notes |
| This compound | CBP/p300 BRD | Sub-nanomolar[4] | IC50: 1 nM[5] | IC50: 3.1 µM | >2500-fold selective for CBP over BRD4(1).[5] >4700-fold selective for CBP/p300 over a diverse panel of bromodomains.[4] |
| GNE-272 | CBP/p300 BRD | IC50: 0.03 µM[6][7] | IC50: 0.02 µM[6][7] | IC50: 13 µM[6][7] | Highly selective for CBP/p300, with 650-fold selectivity over BRD4(1).[8] |
| GNE-049 | CBP/p300 BRD | IC50: 2.3 nM[8][9][10] | IC50: 1.1 nM[8][9][10] | IC50: 4200 nM[11] | Highly selective for CBP/p300 over BRD4 (3820-fold).[12] |
| SGC-CBP30 | CBP/p300 BRD | Kd: 32 nM[13][14] | Kd: 21 nM[13][14] | - | 40-fold selective for CBP over BRD4(1).[13] |
Histone Acetyltransferase (HAT) Inhibitors
These molecules target the catalytic HAT domain of p300, preventing the transfer of acetyl groups to its substrates.
| Compound | Target(s) | p300 Affinity | CBP Affinity | Selectivity Notes |
| A-485 | p300/CBP HAT | IC50: 9.8 nM[15][16] | IC50: 2.6 nM[15][16] | >1000-fold selective over other HATs.[16] |
| C646 | p300/CBP HAT | Ki: 400 nM[17][18][19][20] | - | Selective for p300 over other acetyltransferases.[18] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of p300 inhibition, the following diagrams illustrate a key signaling pathway involving p300, a typical experimental workflow for assessing inhibitor potency, and a logical comparison of the featured inhibitors.
Caption: p300 signaling pathway and point of this compound intervention.
Caption: Experimental workflow for a TR-FRET-based p300 bromodomain binding assay.
Caption: Logical relationship of p300 inhibitors based on their mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen assays, commonly used to determine the potency of bromodomain inhibitors.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This assay measures the binding of a biotinylated acetyl-histone peptide to a GST-tagged p300 bromodomain. Inhibition of this interaction by a compound like this compound results in a decrease in the FRET signal.
Materials:
-
p300 Bromodomain (BRD): Recombinant human p300 bromodomain (e.g., amino acids 1081-1197) with an N-terminal GST tag.
-
Peptide Substrate: Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac).
-
Detection Reagents: Europium-labeled anti-GST antibody (Donor) and Streptavidin-conjugated Allophycocyanin (APC) (Acceptor).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100.
-
Test Compounds: Serially diluted this compound or other inhibitors in DMSO.
-
Plates: 384-well, low-volume, white plates.
Procedure:
-
Compound Plating: Dispense 50 nL of serially diluted test compounds into the wells of a 384-well plate. For control wells, dispense DMSO.
-
Reagent Preparation:
-
Prepare a solution of GST-p300 BRD and Europium-labeled anti-GST antibody in assay buffer.
-
Prepare a solution of biotinylated H4K8ac peptide and Streptavidin-APC in assay buffer.
-
-
Incubation:
-
Add 10 µL of the GST-p300 BRD/anti-GST antibody solution to each well containing the test compound.
-
Incubate for 30 minutes at room temperature, protected from light.[21]
-
Add 10 µL of the biotinylated peptide/Streptavidin-APC solution to initiate the binding reaction.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET enabled microplate reader.
-
Excite at 320-340 nm and measure emission at 620 nm (Europium donor) and 665 nm (APC acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the interaction between the p300 bromodomain and an acetylated histone peptide. Disruption of this interaction by an inhibitor leads to a loss of the luminescent signal.
Materials:
-
p300 Bromodomain (BRD): Recombinant human p300 bromodomain with a His-tag.
-
Peptide Substrate: Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac).
-
Detection Reagents: Nickel (Ni)-chelate coated Acceptor beads and Streptavidin-coated Donor beads.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.
-
Test Compounds: Serially diluted this compound or other inhibitors in DMSO.
-
Plates: 384-well, white OptiPlates.
Procedure:
-
Reagent and Compound Addition:
-
Add 5 µL of assay buffer to each well.
-
Add 50 nL of serially diluted test compounds or DMSO to the appropriate wells.
-
Add 5 µL of a solution containing His-tagged p300 BRD and Ni-chelate Acceptor beads.
-
Add 5 µL of a solution containing the biotinylated H4K8ac peptide.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature in the dark with gentle shaking.
-
-
Donor Bead Addition:
-
Add 5 µL of Streptavidin-coated Donor beads to all wells.
-
-
Final Incubation:
-
Incubate for an additional 60 minutes at room temperature in the dark with gentle shaking.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Conclusion
This compound is a highly potent and selective inhibitor of the p300 and CBP bromodomains, demonstrating sub-nanomolar affinity. Its high degree of selectivity, particularly against the BET family of bromodomains, makes it a valuable tool for specifically probing the function of p300/CBP in various biological contexts. The choice between a bromodomain inhibitor like this compound and a HAT inhibitor such as A-485 will depend on the specific research question, as they target distinct functional domains of p300. The provided data and protocols serve as a comprehensive resource for researchers to design and interpret experiments aimed at understanding the role of p300 and evaluating the efficacy of its inhibitors.
References
- 1. EP300 - Wikipedia [en.wikipedia.org]
- 2. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 3. Essential function of p300 acetyltransferase activity in heart, lung and small intestine formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GNE-049 | CBP inhibitor | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. SGC-CBP30 | Bromodomains | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. rndsystems.com [rndsystems.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. apexbt.com [apexbt.com]
- 20. adooq.com [adooq.com]
- 21. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
GNE-207: A Comparative Analysis of a Potent CBP Bromodomain Inhibitor Across Preclinical Models
A detailed guide for researchers and drug development professionals on the cross-validation of GNE-207's activity, providing objective comparisons with supporting experimental data.
This compound has emerged as a highly potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, a critical epigenetic reader involved in the regulation of gene transcription. Dysregulation of CBP and its close homolog p300 is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. This guide provides a comprehensive comparison of this compound's activity across different preclinical models, supported by experimental data and detailed protocols to aid in the evaluation of this and similar molecules.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound and its analogs, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | EC50 (nM) | Selectivity vs. BRD4(1) | Cell Line | Reference |
| CBP Bromodomain | Biochemical Assay | 1 | - | >2500-fold | - | [1] |
| MYC Expression | Cellular Assay | - | 18 | - | MV-4-11 (Acute Myeloid Leukemia) | [1] |
Table 2: Comparative In Vitro Activity of CBP Bromodomain Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Key Findings | Reference |
| This compound (as GNE-049) | CBP/p300 | 1.1 (CBP), 2.3 (p300) | LNCaP, 22RV1 (Prostate Cancer) | Blocks androgen receptor (AR) signaling and prostate cancer growth. | [2] |
| I-CBP112 | CBP/p300 | - | MDA-MB-231 (Breast Cancer) | Sensitizes cancer cells to chemotherapy by downregulating ABC transporters. | [3] |
| A-485 | CBP/p300 HAT | Low nM | Various Cancer Cell Lines | Broad and potent inhibition of hematological and prostate cancer cell lines. | [4] |
Table 3: In Vivo Efficacy of this compound Analog in a Castration-Resistant Prostate Cancer Model
| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Key Outcomes | Reference |
| LNCaP Xenograft | GNE-049 | Oral, daily | Significant | Reduction in tumor volume and AR target gene expression. | [2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating CBP inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway of CBP/p300 and the mechanism of action of this compound.
References
Independent Verification of GNE-207's Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-207's selectivity against other notable CBP/p300 bromodomain inhibitors. The information is supported by experimental data and detailed methodologies to aid in the critical evaluation of these compounds for therapeutic development.
This compound is a potent and orally bioavailable inhibitor of the bromodomain of CREB-binding protein (CBP), with a reported IC50 of 1 nM.[1][2] A key characteristic highlighted in its initial reports is its significant selectivity over the bromodomain and extra-terminal domain (BET) family member BRD4, a common off-target for bromodomain inhibitors.[1][2] This guide aims to provide an independent verification of this compound's selectivity by comparing its performance with other well-characterized CBP/p300 inhibitors.
Comparative Selectivity of CBP/p300 Bromodomain Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, focusing on their inhibitory activity against CBP, its close homolog p300, and the common off-target BRD4. The data is presented as either IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, as reported in the literature. A higher selectivity index (ratio of off-target to on-target activity) indicates a more selective compound.
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Reference(s) |
| This compound | CBP | 1 | - | [1][2] |
| p300 | - | - | ||
| BRD4(1) | 3100 | - | [1] | |
| GNE-781 | CBP | 0.94 | - | [3] |
| p300 | 1.2 | - | ||
| BRD4(1) | 5100 | - | ||
| CCS1477 | CBP | - | 1.7 | [4][5] |
| p300 | - | 1.3 | [4][5] | |
| BRD4 | - | 222 | [4][5] | |
| GNE-049 | CBP | 1.1 | - | [6] |
| p300 | 2.3 | - | [6] | |
| BRD4(1) | 4200 | - | [7] | |
| A-485 | CBP (HAT) | 2.6 | - | [4] |
| p300 (HAT) | 9.8 | - | [4] | |
| FT-7051 | CBP/p300 | - | - | [1][8][9][10][11] |
Note: A-485 is a catalytic HAT inhibitor, not a bromodomain inhibitor, but is included for its relevance in targeting the CBP/p300 axis.[4][12][13] Preclinical selectivity data for FT-7051 is not publicly available in detail, but it is described as a potent and selective inhibitor of the CBP/p300 bromodomain.[1][8][9][10][11]
Experimental Protocols
The determination of inhibitor selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for two common techniques used to assess the binding affinity and kinetics of bromodomain inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay measures the binding of an inhibitor to a bromodomain by detecting the disruption of the interaction between a fluorescently labeled ligand and the bromodomain protein.
Materials:
-
CBP bromodomain protein tagged with a donor fluorophore (e.g., Europium chelate).
-
A synthetic acetylated histone peptide ligand conjugated to an acceptor fluorophore (e.g., APC).
-
Test inhibitors (e.g., this compound).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
384-well microplates.
-
A plate reader capable of TR-FRET measurements.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the CBP bromodomain-Europium chelate in assay buffer.
-
Prepare a 2X solution of the acetylated histone ligand-APC conjugate in assay buffer.
-
Prepare a serial dilution of the test inhibitor in assay buffer at 4X the final desired concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding concentration of DMSO.
-
Add 10 µL of the 2X CBP bromodomain-Europium chelate solution to all wells.
-
Incubate the plate for 15-60 minutes at room temperature, protected from light.
-
Add 5 µL of the 2X acetylated histone ligand-APC conjugate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 320-340 nm, emission at 615 nm for the donor and 665 nm for the acceptor).
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the protein-ligand interaction.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for TR-FRET Assay
Caption: Workflow for a TR-FRET based bromodomain inhibitor assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding kinetics of an inhibitor to its target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activation reagents (e.g., EDC and NHS).
-
Blocking solution (e.g., 1 M ethanolamine-HCl, pH 8.5).
-
Recombinant CBP bromodomain protein.
-
Test inhibitors.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the CBP bromodomain protein diluted in immobilization buffer over the activated surface. The protein will covalently couple to the chip surface.
-
Inject the blocking solution to deactivate any remaining active esters.
-
A reference flow cell is typically prepared by performing the activation and blocking steps without protein immobilization.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test inhibitor in running buffer.
-
Inject the inhibitor solutions over both the protein-coupled and reference flow cells at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of inhibitor binding to the immobilized protein. The response from the reference flow cell is subtracted to correct for bulk refractive index changes and non-specific binding.
-
After each injection, regenerate the sensor surface by injecting a solution that disrupts the protein-inhibitor interaction (e.g., a short pulse of low pH glycine or high salt buffer) to prepare for the next injection.
-
-
Data Analysis:
-
The binding sensorgrams are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Experimental Workflow for SPR Assay
Caption: Workflow for an SPR-based binding kinetics assay.
CBP/p300 Signaling Pathway
CBP and its paralog p300 are transcriptional co-activators that play a central role in regulating gene expression.[14] They do not bind to DNA directly but are recruited to gene promoters and enhancers by interacting with a wide array of transcription factors. A key function of CBP/p300 is their intrinsic histone acetyltransferase (HAT) activity, which acetylates histone tails, leading to a more open chromatin structure that is permissive for transcription.[14] The bromodomain of CBP/p300 recognizes and binds to these acetylated lysines, further stabilizing the transcriptional machinery at active gene loci.
In cancer, the CBP/p300 pathway is often dysregulated, leading to the aberrant expression of oncogenes such as MYC.[9] Inhibitors of the CBP/p300 bromodomain, like this compound, are designed to disrupt the interaction of CBP/p300 with acetylated chromatin, thereby downregulating the expression of these cancer-driving genes.
CBP/p300 Signaling Pathway in Transcriptional Activation
Caption: Role of CBP/p300 in gene transcription and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Forma Therapeutics Announces Preclinical Data Demonstrating Antitumor Activity of a Potent and Selective Inhibitor of CBP/p300 for Androgen Receptor Positive Cancers to be Presented at the American Association for Cancer Research - BioSpace [biospace.com]
- 9. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. selleckchem.com [selleckchem.com]
- 13. glpbio.com [glpbio.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for GNE-207: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling GNE-207 must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential information on the proper disposal of this compound, based on available safety data and general laboratory chemical waste guidelines.
This compound: Key Safety and Handling Information
Before disposal, it is crucial to understand the handling and storage requirements for this compound.
| Property | Information |
| Storage (Solid) | Store lyophilized at -20°C, keeping it desiccated. The chemical is stable for 36 months in this form. |
| Storage (Solution) | Store solutions at -20°C and use within 1 month to prevent loss of potency. It is recommended to aliquot solutions to avoid multiple freeze/thaw cycles. |
| Personal Protective Equipment (PPE) | Use full personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing. |
| Ventilation | Use this compound only in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols. |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, as with any chemical waste, must be conducted with care and in accordance with institutional and regulatory guidelines.
1. Waste Identification and Segregation:
-
Hazardous Waste: this compound should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Segregation: Keep this compound waste separate from other waste streams to avoid unintended chemical reactions. It should be segregated by hazard class (e.g., keep away from acids, bases, and flammables).
2. Waste Collection and Containerization:
-
Approved Containers: Collect all this compound waste in UN-approved containers. These containers should be in good condition and compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound." The label must be firmly attached to the container.
-
Container Management: Keep waste containers closed at all times, except when adding waste. Do not leave funnels in the container.
3. On-site Storage and Handling:
-
Satellite Accumulation Areas: Store waste containers in designated satellite accumulation areas within the laboratory, near the point of generation.
-
Secondary Containment: It is good practice to use secondary containment for liquid waste containers to prevent spills.
-
Regular Inspection: Inspect waste containers and storage areas at least weekly for any signs of leakage.
4. Final Disposal:
-
Professional Disposal Service: Arrange for the disposal of this compound waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.
-
Waste Pickup: Complete a chemical waste pickup form when the container is approximately 90% full to schedule its removal.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Personal Exposure:
-
Skin Contact: Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes.
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers.
-
Inhalation: Move to an area with fresh air.
-
-
Spills:
-
Use appropriate personal protective equipment.
-
Prevent further leakage or spillage if it is safe to do so.
-
Keep the spilled material away from drains or water courses.
-
Experimental Workflow for Disposal
To visualize the procedural flow of this compound disposal, the following diagram outlines the key steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
